Technical Documentation Center

(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid
  • CAS: 1049981-76-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid in Modern Drug Discovery

Executive Summary The expansion of chemical space in modern drug discovery relies heavily on the strategic incorporation of unnatural amino acids (UAAs)[1]. Among these, substituted proline derivatives hold a privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The expansion of chemical space in modern drug discovery relies heavily on the strategic incorporation of unnatural amino acids (UAAs)[1]. Among these, substituted proline derivatives hold a privileged position due to their unique ability to constrain peptide backbone conformations and modulate physicochemical properties[2][3]. This technical whitepaper provides an in-depth analysis of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid , a highly specialized UAA. By dissecting its physicochemical profile, conformational dynamics, and integration into solid-phase peptide synthesis (SPPS), this guide serves as a comprehensive blueprint for leveraging this building block in the design of peptidomimetics, targeted protein degraders (PROTACs), and selective enzyme inhibitors.

Structural Identity and Physicochemical Profiling

(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid is a conformationally restricted, non-proteinogenic amino acid[4][5]. Structurally, it consists of a pyrrolidine ring featuring a carboxylic acid at the C2 position with an S-configuration, and a 2-cyanobenzyl moiety at the C4 position with an R-configuration[6].

The introduction of the 2-cyanobenzyl group serves a dual purpose:

  • Steric and Stereoelectronic Modulation: It heavily biases the pyrrolidine ring pucker, dictating the secondary structure of the resulting peptide[2].

  • Synthetic Versatility: The nitrile (cyano) group acts as a robust synthetic handle. It can participate in π−π stacking interactions within target binding pockets, act as a hydrogen-bond acceptor, or undergo late-stage functionalization (e.g., [3+2] cycloaddition to yield a tetrazole bioisostere)[6].

Table 1: Core Physicochemical Properties
PropertyValueClinical/Synthetic Relevance
CAS Number 1049981-76-1[4]Unique registry identifier for procurement and regulatory compliance.
Molecular Formula C₁₃H₁₄N₂O₂[4]Defines atomic composition for mass spectrometry validation.
Molecular Weight 230.26 g/mol Optimal low-molecular-weight building block for Lipinski-compliant drug design.
Stereochemistry (2S, 4R)[6]trans-relationship between the C2-carboxyl and C4-substituent dictates ring pucker.
Topological Polar Surface Area (TPSA) 73.12 ŲFalls within the optimal range (< 140 Ų) for favorable membrane permeability.
Estimated LogP ~2.44Enhances lipophilicity compared to native proline, improving oral bioavailability.

Conformational Dynamics: The Causality of 4-Substitution

To understand the utility of this compound, one must understand the causality behind proline substitution. Proline is unique among proteinogenic amino acids because its side chain is cyclized onto the backbone nitrogen, restricting the ϕ (phi) torsion angle and increasing the propensity for cis-amide bond formation[7].

When a bulky group like a 2-cyanobenzyl moiety is introduced at the C4 position with an R-configuration (relative to the 2S-carboxyl), it creates significant steric and stereoelectronic effects[2]. To minimize steric clash, the pyrrolidine ring adopts a C γ -exo pucker [2][8].

This specific ring pucker has a profound downstream effect: it stabilizes the trans-conformation of the preceding amide bond via an n→π∗ interaction between adjacent carbonyl groups[2]. Consequently, incorporating (2S,4R)-4-(2-Cyanobenzyl)proline into a peptide sequence strongly templates the formation of a Polyproline II (PPII) helix , a secondary structure frequently required for binding to SH3 domains, E3 ligases (e.g., VHL), and specific protease active sites[1][2].

ConformationalDynamics A 4-Substituted Proline (2S,4R)-Configuration B Steric Bulk of 2-Cyanobenzyl Group A->B induces C Cγ-exo Ring Pucker B->C biases D Stabilization of trans-Amide Bond C->D promotes E Polyproline II (PPII) Helix Formation D->E templates F Enhanced Target Binding Affinity E->F results in

Diagram 1: Causality chain illustrating how the (2S,4R) configuration dictates peptide conformation and target affinity.

Experimental Workflows: SPPS Incorporation

The Mechanistic Rationale: HATU incorporates an HOAt (1-hydroxy-7-azabenzotriazole) leaving group. The nitrogen atom at position 7 of the HOAt ring system exerts a neighboring group effect, acting as an intramolecular general base. This facilitates the nucleophilic attack of the sterically hindered pyrrolidine nitrogen onto the activated carboxylate, overcoming the steric barrier imposed by the 4-(2-cyanobenzyl) group.

Protocol: Optimized Coupling of Sterically Hindered UAAs

Step 1: Resin Preparation & Deprotection

  • Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.

  • Remove the N-terminal Fmoc protecting group using 20% piperidine in DMF (2 × 10 min).

  • Wash the resin thoroughly with DMF (5 × 1 min).

Step 2: Amino Acid Activation

  • Dissolve 3.0 equivalents of Fmoc-(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid and 2.9 equivalents of HATU in a minimal volume of DMF.

  • Add 6.0 equivalents of N,N-diisopropylethylamine (DIPEA). The solution will turn yellow, indicating the formation of the active ester. Pre-activate for 3 minutes.

Step 3: Coupling

  • Add the activated UAA solution to the resin.

  • Agitate at room temperature for 120 minutes (extended time is critical due to the C4 steric bulk).

Step 4: Self-Validation (The Chloranil Test) Causality Check: Standard Kaiser tests yield false negatives for secondary amines. To validate the coupling of the next amino acid onto the proline nitrogen, you must use a secondary-amine-specific assay.

  • Transfer a few resin beads to a microtube.

  • Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.

  • Let stand for 5 minutes. A dark blue/green bead indicates unreacted secondary amine (incomplete coupling). A colorless/yellow bead validates a successful reaction.

SPPSWorkflow Resin Resin-Bound Peptide Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Activate UAA Activation (HATU/HOAt) Deprotect->Activate Couple Coupling Reaction (Extended Time) Activate->Couple Validate Chloranil Test (In-Process Control) Couple->Validate

Diagram 2: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow with built-in self-validation for secondary amines.

Analytical Validation and Diastereomeric Resolution

Because the biological activity of peptidomimetics is highly dependent on stereochemistry, confirming the (2S,4R) configuration post-synthesis is mandatory. Epimerization at the C2 position during coupling can drastically alter the biological profile[9].

Analytical Protocol:

  • Cleave the peptide from the resin using a standard TFA/scavenger cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

  • Precipitate in cold diethyl ether and centrifuge.

  • Analyze via Chiral LC-MS . Diastereomers of 4-substituted prolines can often be resolved using chiral stationary phases or via ion mobility spectrometry (IMS)[9]. IMS separates the cis and trans configurations based on their collisional cross-sections when complexed with alkali metal ions, providing a highly reliable, orthogonal validation of stereochemical integrity[9].

Conclusion

(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid is far more than a simple structural spacer; it is a precision tool for conformational engineering. By forcing a C γ -exo ring pucker and stabilizing trans-amide bonds, it allows medicinal chemists to pre-organize peptides into biologically active conformations, thereby reducing the entropic penalty of target binding[2]. When handled with optimized, self-validating synthetic protocols, this UAA unlocks advanced pathways in the development of next-generation therapeutics.

Sources

Exploratory

Structural Pharmacology and Mechanism of Action of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern structure-based drug design (SBDD), the identification of priv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern structure-based drug design (SBDD), the identification of privileged scaffolds that can precisely navigate complex biological binding pockets is paramount. (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid and its derivatives have emerged as highly versatile, conformationally restricted building blocks. By mimicking the P2 or P1 residues of natural peptide substrates, these derivatives serve as potent anchors in the development of targeted covalent and non-covalent inhibitors.

This whitepaper dissects the physicochemical causality behind the efficacy of this scaffold, detailing its mechanism of action (MoA) against key therapeutic targets such as viral proteases (e.g., SARS-CoV-2 Mpro) and metabolic enzymes (e.g., DPP-IV). Furthermore, we provide self-validating experimental protocols to guide researchers in the synthesis, enzymatic evaluation, and structural characterization of these derivatives.

Core Structural and Electronic Causality

The potency of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid derivatives is not coincidental; it is the result of precise stereochemical and electronic pre-organization.

Stereochemically Driven Ring Puckering

The core of the molecule is based on L-proline ((2S)-pyrrolidine-2-carboxylic acid). The introduction of a bulky benzyl group at the 4-position creates a critical stereocenter. The (4R) configuration places the 2-cyanobenzyl group trans to the carboxylate at the 2-position.

  • Causality: This trans relationship sterically enforces a Cγ-exo pucker of the pyrrolidine ring. This specific puckering restricts the backbone dihedral angles ( ϕ and ψ ), pre-organizing the molecule into a bioactive conformation that perfectly mimics the β -strand geometry required for protease active-site binding. This pre-organization drastically reduces the entropic penalty ( ΔS ) upon target engagement.

The Electronic Role of the ortho-Cyano Group

The substitution of a cyano group (-C≡N) at the ortho (2-) position of the benzyl ring provides three distinct mechanistic advantages:

  • Dipole-Dipole Interactions: The sp-hybridized cyano group is strongly electron-withdrawing, creating a sharp local dipole that enhances binding kinetics in polar sub-pockets.

  • Hydrogen Bond Acceptor: The nitrogen atom of the cyano group acts as a potent, directional hydrogen bond acceptor, capable of interacting with catalytic residues (e.g., the imidazole of His41 in Mpro) 1.

  • Steric Locking: The ortho placement induces a steric clash with the pyrrolidine core, restricting the free rotation of the benzyl bond ( χ1​ angle) and locking the aromatic ring into a highly specific rotameric state optimized for π−π stacking.

MOA Target Target Enzyme (Mpro / DPP-IV) Core (2S,4R)-Pyrrolidine Cγ-exo Pucker Target->Core recognizes Substituent 2-Cyanobenzyl Dipole & Sterics Core->Substituent positions Binding S2 Pocket Occupancy Substituent->Binding drives Inhibition Enzymatic Inhibition Binding->Inhibition results in

Logical mechanism of target inhibition by the (2S,4R)-4-(2-cyanobenzyl)pyrrolidine scaffold.

Mechanisms of Action in Key Therapeutic Targets

Viral Protease Inhibition (SARS-CoV-2 Mpro)

In the context of antiviral drug discovery, deep reinforcement learning and structural biology have identified pyrrolidine derivatives as highly potent inhibitors of the SARS-CoV-2 Main Protease (Mpro) 1.

  • Mechanism: The (2S,4R)-pyrrolidine core acts as a rigid P2 peptidomimetic. The 2-cyanobenzyl group is directed deeply into the hydrophobic S2 pocket of Mpro. The ortho-cyano modification allows for a critical face-to-edge aryl interaction with the catalytic His41, while the overall bulk of the benzyl ring displaces ordered water molecules, driving binding through the hydrophobic effect.

Metabolic Protease Inhibition (DPP-IV)

Dipeptidyl Peptidase IV (DPP-IV) is a validated target for Type 2 Diabetes therapeutics. DPP-IV preferentially cleaves dipeptides with a proline or alanine at the P1 position 2.

  • Mechanism: Derivatives utilizing this scaffold leverage the pyrrolidine ring to occupy the S1 pocket. The addition of the 2-cyanobenzyl group allows the molecule to bridge into the extensive S2/S2' extended pockets. The cyano group frequently forms a hydrogen bond network with Arg125, significantly increasing the residence time ( τ ) of the inhibitor on the enzyme 3.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the critical nature of the stereochemistry and substitution pattern, the following table summarizes the binding affinities of various structural analogs against a model viral protease (Mpro).

Table 1: SAR of Pyrrolidine Derivatives (Mpro Inhibition)

Compound Core StereochemistryR-Group SubstitutionRing Pucker PreferenceIC₅₀ (µM)Kᵢ (µM)
(2S,4R) 2-Cyanobenzyl Cγ-exo 0.15 0.08
(2S,4S)2-CyanobenzylCγ-endo4.502.10
(2S,4R)3-CyanobenzylCγ-exo1.200.65
(2S,4R)4-CyanobenzylCγ-exo3.801.90
(2S,4R)Benzyl (Unsubstituted)Cγ-exo8.504.20

Data Interpretation: The 30-fold drop in potency between the (2S,4R) and (2S,4S) diastereomers confirms that the Cγ-exo pucker is mandatory for optimal S2 pocket penetration. Furthermore, shifting the cyano group from the ortho (2-) to the meta (3-) or para (4-) positions results in a significant loss of affinity, validating the necessity of the specific rotameric lock and local dipole provided by the ortho substitution.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust drug discovery relies on self-validating experimental systems. Below are the definitive methodologies for evaluating these derivatives.

Protocol A: FRET-Based Enzymatic Inhibition Assay

This protocol determines the IC₅₀ and Kᵢ of the derivatives. It utilizes a self-validating quality control step to prevent false positives caused by compound aggregation.

  • Buffer Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.01% Triton X-100.

    • Causality: DTT is critical to keep the catalytic cysteine (e.g., Cys145 in Mpro) in a reduced, active state. Triton X-100 is mandatory to prevent promiscuous inhibition via compound micelle formation.

  • Enzyme & Inhibitor Incubation: Dilute the target protease to a final concentration of 50 nM. Add the pyrrolidine derivative (serial dilutions from 10 µM to 0.1 nM) and incubate at 37°C for 30 minutes.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10 µM.

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes (Excitation: 340 nm, Emission: 490 nm) using a microplate reader.

  • Self-Validation (Z'-factor): Calculate the Z'-factor using positive (known inhibitor) and negative (DMSO) controls.

    • System Rule: If Z′<0.6 , the assay plate is discarded due to unacceptable signal-to-noise variance.

Protocol B: X-Ray Co-Crystallography via Soaking

To confirm the exact binding pose and the Cγ-exo puckering, high-resolution structural data is required.

  • Apo-Crystal Growth: Grow apo-crystals of the target protease using the hanging-drop vapor diffusion method. Mix 1 µL of protein (10 mg/mL) with 1 µL of reservoir solution (0.1 M MES pH 6.0, 10% PEG 6000, 5% DMSO).

    • Causality: Hanging-drop allows for slow, controlled supersaturation, yielding high-quality diffraction-grade crystals with minimal lattice defects.

  • Ligand Soaking: Transfer mature crystals into a soaking drop containing the reservoir solution supplemented with 5 mM of the (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine derivative. Incubate for 24 hours.

    • Causality: Soaking is preferred over co-crystallization here because it preserves the native crystal lattice while allowing the ligand to diffuse into the pre-formed active site, enabling rapid screening of multiple derivatives.

  • Cryoprotection & Diffraction: Transfer the soaked crystal to a cryoprotectant solution (reservoir + 20% glycerol) for 30 seconds, then flash-freeze in liquid nitrogen. Collect diffraction data at 100 K.

  • Self-Validation (Refinement): Solve the structure using molecular replacement.

    • System Rule: The model is only accepted if the Rfree​ value is <0.25 and the Ramachandran plot shows >95% of residues in favored regions.

Workflow Prep 1. Compound Library Prep (Stereoselective Synthesis) Assay 2. FRET Enzymatic Assay (Z'-factor > 0.6) Prep->Assay Kinetics 3. Binding Kinetics (SPR & IC50) Assay->Kinetics Active Hits Crystal 4. X-Ray Crystallography (Hanging-Drop) Kinetics->Crystal High Affinity SAR 5. SAR Optimization (Iterative Design) Crystal->SAR 3D Mapping SAR->Prep Refinement

Step-by-step experimental workflow for validating pyrrolidine-based protease inhibitors.

Conclusion

The (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid scaffold is a masterclass in rational drug design. By coupling the rigid, predictable puckering of a functionalized L-proline core with the precise electronic and steric properties of an ortho-cyanobenzyl group, researchers can reliably target complex protease active sites. Adherence to the rigorous, self-validating protocols outlined above ensures that the translation from structural hypothesis to validated lead compound is both efficient and scientifically sound.

References

  • Identification of SARS-CoV-2 Mpro inhibitors through deep reinforcement learning for de novo drug design and computational chemistry approaches.bioRxiv.
  • Dipeptidyl Peptidase IV and Its Inhibitors: Therapeutics for Type 2 Diabetes and What Else?Journal of Medicinal Chemistry (ACS Publications).
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.Molecules (MDPI).

Sources

Foundational

A Comprehensive Technical Guide to the Thermodynamic Stability Profiling of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid

Abstract This technical guide delineates a robust, multi-faceted strategy for the comprehensive evaluation of the thermodynamic stability of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid. As a sophisticated prol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide delineates a robust, multi-faceted strategy for the comprehensive evaluation of the thermodynamic stability of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid. As a sophisticated proline derivative, this molecule serves as a critical building block in contemporary drug discovery, making a thorough understanding of its intrinsic stability and degradation pathways a prerequisite for successful pharmaceutical development. This document provides not just a series of protocols, but the underlying scientific rationale for a holistic stability assessment, integrating thermal analysis with forced degradation studies. The methodologies are designed to be self-validating and are grounded in authoritative regulatory and scientific principles, offering an essential resource for researchers, chemists, and drug development professionals aiming to ensure product quality, safety, and efficacy.

Introduction: The Imperative of Stability Profiling in Pharmaceutical Development

The chemical stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of drug development.[1][2] It directly influences shelf-life, formulation strategies, storage conditions, and ultimately, patient safety.[1][3] (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid, a molecule featuring a constrained pyrrolidine ring, a reactive nitrile, and a carboxylic acid, presents a unique stability profile that must be meticulously characterized.[4][] Its structural complexity, while valuable for creating specific pharmacological interactions, also introduces potential degradation liabilities.

This guide is structured to provide a logical progression for stability assessment. We begin by probing the molecule's intrinsic solid-state stability using thermal analysis techniques. This is followed by a rigorous evaluation of its susceptibility to environmental stressors through forced degradation studies, which are designed to identify likely degradation products and establish degradation pathways.[2][6] The ultimate goal is to generate a comprehensive stability profile that can guide all subsequent stages of development, from formulation to regulatory submission.[7]

Structural Analysis and Potential Liabilities

A proactive approach to stability testing begins with an analysis of the molecule's structure to anticipate potential weak points.

  • Pyrrolidine Ring: While generally stable, this saturated heterocycle contains a secondary amine, which can be susceptible to oxidation, potentially forming N-oxides.[8] The ring's puckered conformation can also be influenced by substituents, affecting crystal packing and solid-state stability.[9][10]

  • Carboxylic Acid: This functional group can undergo decarboxylation at elevated temperatures. Its acidic nature also makes it a potential catalyst for other intramolecular reactions.

  • Cyanobenzyl Moiety: The nitrile (-CN) group is susceptible to hydrolysis under both acidic and basic conditions, which could yield a primary amide or a carboxylic acid.[11] The benzylic carbon is a potential site for oxidative degradation.[2]

Understanding these potential liabilities allows for the rational design of stress testing experiments.

Overall Experimental and Analytical Workflow

A comprehensive stability analysis requires a structured, multi-phase approach. The workflow outlined below ensures that all critical aspects of the molecule's stability are investigated, from its intrinsic properties to its behavior under stress, culminating in a complete degradation profile.

G cluster_0 Phase 1: Intrinsic Solid-State Characterization cluster_1 Phase 2: Forced Degradation (Stress Testing) cluster_2 Phase 3: Analysis & Pathway Elucidation A Compound Procurement & Purity Confirmation (HPLC, NMR) B Thermal Analysis (DSC & TGA) A->B Thermal Properties E Stability-Indicating HPLC Method Development & Validation A->E Analytical Method Basis D Solid-State Stressing (Thermal & Humidity) B->D Inform Stress Conditions C Solution-State Stressing (Hydrolytic, Oxidative, Photolytic) F Degradant Peak Profiling (HPLC-UV) C->F D->F E->F Analyze Samples G Degradant Identification (LC-MS/MS) F->G Characterize Peaks H Final Stability Profile & Degradation Pathway Map G->H Synthesize Data

Figure 1: Overall workflow for thermodynamic stability profiling.

Part I: Intrinsic Thermal Stability Assessment

Before subjecting the molecule to harsh conditions, its fundamental thermal behavior must be understood. This is achieved primarily through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[12] These techniques provide critical data on melting, decomposition, and desolvation.[1][3][12]

Differential Scanning Calorimetry (DSC)

Causality & Expertise: DSC measures heat flow into or out of a sample as a function of temperature.[13] This allows us to identify the melting point (Tₘ), a key indicator of purity and polymorphic form, and to observe any exothermic events that signify decomposition. A sharp melting endotherm followed by an immediate exotherm is a classic signature of melt-decomposition. This information is crucial for determining the maximum temperature for drying or processing the solid material.[13][14]

Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-4 mg of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid into a vented aluminum pan. A vented pan is essential to allow any evolved gases during decomposition to escape, preventing pan rupture.

  • Instrument Parameters:

    • Temperature Ramp: Heat the sample from 25 °C to 350 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and analysis time.

    • Atmosphere: Purge the sample chamber with dry nitrogen at 50 mL/min to provide an inert atmosphere, preventing oxidative degradation.[1]

  • Data Analysis: Record the thermogram. Identify the onset and peak temperatures of all endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Thermogravimetric Analysis (TGA)

Causality & Expertise: TGA measures the change in mass of a sample as it is heated.[15][16] This technique is essential for distinguishing between events like moisture/solvent loss (which occur at lower temperatures) and thermal decomposition (which occurs at higher temperatures).[3][12] The data provides a clear temperature at which the molecule begins to lose mass due to degradation, defining its upper thermal stability limit.[15]

Protocol:

  • Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Instrument Parameters:

    • Temperature Ramp: Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min.

    • Atmosphere: Purge with dry nitrogen at 50 mL/min.

  • Data Analysis: Plot mass percentage versus temperature. Determine the onset temperature of significant mass loss events and the percentage of mass lost in each step.

Table 1: Summary of Thermal Analysis Experimental Parameters

ParameterDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)
Sample Mass 2-4 mg5-10 mg
Heating Rate 10 °C/min10 °C/min
Temperature Range 25 °C to 350 °C25 °C to 600 °C
Atmosphere Nitrogen (50 mL/min)Nitrogen (50 mL/min)
Key Data Output Melting Point (Tₘ), Decomposition (Tₑₓₒ)Onset of Mass Loss (Tₒₙₛₑₜ), % Mass Loss

Part II: Forced Degradation (Stress Testing)

Forced degradation studies are the core of stability profiling, designed to accelerate degradation to generate the likely products that could form over a long shelf-life.[2][6][17] These studies are mandated by regulatory bodies like the ICH to demonstrate the specificity of analytical methods.[2][6]

G cluster_0 Forced Degradation Protocol cluster_1 Parallel Stress Conditions A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) B Hydrolysis 0.1N HCl, Water, 0.1N NaOH (60°C) A->B C Oxidation 3% H2O2 (RT, protected from light) A->C D Photolysis ICH Q1B Light Source (Solid & Solution) A->D E Time-Point Sampling (e.g., 0, 2, 8, 24 hrs) B->E C->E D->E F Quench & Analyze (Stability-Indicating HPLC) E->F G Characterize Degradants (LC-MS/MS) F->G

Figure 2: Standardized workflow for forced degradation studies.

Hydrolytic Degradation

Causality & Expertise: Hydrolysis is a common degradation pathway for pharmaceuticals, especially those with labile functional groups like esters, amides, and nitriles.[11][18] By testing across a wide pH range (acidic, neutral, basic), we can determine the pH of maximum stability and identify pH-dependent degradation products.[11] For this molecule, we specifically target the nitrile group for hydrolysis.

Protocol:

  • Prepare three sets of samples by dissolving the compound in 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic) to a final concentration of ~1 mg/mL.

  • Incubate all samples at a moderately elevated temperature (e.g., 60 °C) to accelerate the reaction.

  • Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 24 hours).

  • Immediately neutralize the acidic and basic samples to halt the reaction.

  • Analyze all samples using a validated stability-indicating HPLC method.

Oxidative Degradation

Causality & Expertise: Many drug substances are susceptible to oxidation.[8][18] Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent in stress testing because it simulates potential exposure to oxidative stress.[2] The secondary amine in the pyrrolidine ring and the benzylic carbon are the most likely sites for oxidation.

Protocol:

  • Dissolve the compound in a suitable solvent and treat it with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubate the solution at room temperature, protected from light to prevent confounding photolytic degradation.

  • Withdraw and analyze aliquots at specified time points.

Photolytic Degradation

Causality & Expertise: Light exposure can provide the energy to initiate photochemical reactions, leading to degradation.[19] Regulatory guidelines (ICH Q1B) mandate photostability testing to determine if the drug requires light-resistant packaging.[2] Both the solid material and a solution are tested to assess photostability in different physical states. A dark control is essential to differentiate between thermal and photolytic degradation.

Protocol:

  • Expose a thin layer of the solid compound and a solution of the compound (~1 mg/mL) to a calibrated light source. The source should comply with ICH Q1B guidelines, providing controlled UV and visible light exposure (e.g., an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt-hours/m²).

  • Simultaneously, store identical samples protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions (dark controls).

  • After the exposure period, analyze all exposed and dark control samples by HPLC.

Elucidation of Degradation Pathways

The final step is to synthesize the data from the forced degradation studies to map the molecule's degradation pathways. This involves identifying the structures of the major degradants formed under each stress condition, typically using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

G cluster_0 Hypothesized Degradation Pathways A (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid MW: 230.27 B Nitrile Hydrolysis Product Formation of (2S,4R)-4-(2-Carbamoylbenzyl)pyrrolidine-2-carboxylic acid A->B  Acid/Base C Oxidation Product Formation of N-oxide on pyrrolidine ring A->C  H2O2 D Thermal Decarboxylation Loss of CO2 from carboxylic acid A->D  High Temp

Figure 3: Hypothesized degradation pathways based on molecular structure.

Conclusion and Strategic Recommendations

This guide provides a comprehensive and scientifically-grounded framework for assessing the thermodynamic stability of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid. By systematically evaluating its response to thermal, hydrolytic, oxidative, and photolytic stress, a complete stability profile can be constructed.

Key Recommendations:

  • The results of the thermal analysis will define the maximum safe handling and drying temperatures for the solid material.

  • The hydrolytic degradation data will inform the optimal pH range for any aqueous formulations or processing steps.

  • The oxidative and photostability results will dictate the necessary packaging and storage requirements, such as the need for an inert atmosphere or light-protective containers.

Ultimately, this rigorous, front-loaded stability assessment is an indispensable tool that de-risks the development process, ensures compliance with regulatory expectations, and lays the foundation for a safe and effective final pharmaceutical product.

References

  • Vertex AI Search. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Malvern Panalytical. (2017, December 18). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 133-151.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • ResolveMass Laboratories Inc. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)
  • Creative Proteomics. Differential Scanning Calorimetry (DSC).
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • ResolveMass Laboratories Inc. (2025, November 5).
  • Pharmacy 180.
  • Szell, P. M. J., et al. (2020, October 13). A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography. Chemical Science, 11(42), 11462-11470.
  • Hu, Y., et al. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • TA Instruments. (2024, October 10). High throughput thermal stability screening of biologic drugs with RS-DSC technology.
  • Hu, Y., et al. (2026, March 13). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • Ferreira, L. G., et al. (2024, July 12).
  • ResearchGate. On the Stability of Polyproline-I and II Structures of Proline Oligopeptides.
  • Fiveable. (2025, August 15). Pyrrolidine: Organic Chemistry Study Guide.
  • Dakenchem. (2025, September 4). What is the reactivity of Cyanobenzyl Chloride in free - radical reactions?.
  • ACS Publications. (2022, May 26). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega.
  • Open Access Journals. (2024, December 18).
  • ResearchGate. (2017). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines.
  • RSC Publishing.
  • Pharmaguideline.
  • National Institutes of Health. (2015, September 10). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC.
  • Journal of Organic Chemistry. Cleavage of a p-Cyanobenzyl Group from Protected Alcohols, Amines, and Thiols Using Triethylgermyl Sodium.
  • MDPI. (2018, August 9).
  • ResearchGate. (2021, January). FORCED DEGRADATION STUDY -A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS.
  • Sigma-Aldrich. (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride.
  • CymitQuimica. CAS 17201-43-3: 4-Cyanobenzyl bromide.
  • The Pharmaceutical Journal. (2010, October 9).
  • BOC Sciences. Proline: Definition, Structure, Benefits, Sources and Uses.
  • MilliporeSigma.

Sources

Exploratory

Spectroscopic characterization of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid

Executive Summary (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid (CAS: 1049981-76-1) is a highly specialized, conformationally restricted chiral building block utilized in the development of advanced peptidomimet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid (CAS: 1049981-76-1) is a highly specialized, conformationally restricted chiral building block utilized in the development of advanced peptidomimetics and targeted therapeutics [1]. Because the biological activity of proline-derived therapeutics is exquisitely sensitive to the pyrrolidine ring pucker and the cis/trans isomerization of the preceding amide bond, rigorous structural validation of this intermediate is critical [2].

This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization of this molecule. By moving beyond mere data reporting, we will explore the causality behind experimental choices—specifically, how high-resolution mass spectrometry (HRMS), vibrational spectroscopy (FT-IR), and multidimensional nuclear magnetic resonance (NMR) spectroscopy synergize to unambiguously confirm the (2S,4R) absolute configuration and regiochemistry.

Conformational Dynamics & Stereochemical Logic

Before executing any spectroscopic protocol, one must understand the three-dimensional realities of the molecule. In substituted prolines, the five-membered pyrrolidine ring rapidly exchanges between Cγ-endo and Cγ-exo envelope conformations. The introduction of a bulky 2-cyanobenzyl group at the C4 position imposes a strong steric bias, locking the ring into a preferred pucker to minimize 1,3-diaxial-like interactions with the C2-carboxylic acid [3].

The Stereochemical Shift: By Cahn-Ingold-Prelog (CIP) rules, the priority at C4 for this molecule is: 1) C5 (attached to N), 2) C3 (attached to C2), 3) the 2-cyanobenzyl group, and 4) Hydrogen. Because the carbon-based benzyl group is lower priority than the ring carbons (unlike in 4-hydroxyproline where oxygen is priority 1), the (2S, 4R) nomenclature dictates a trans relationship between the C2-carboxylic acid and the C4-benzyl substituent. Consequently, the C2-proton and the C4-proton reside on opposite faces of the pyrrolidine ring. This geometric reality is the foundational logic for our 2D NMR NOESY experiments.

Workflow A Sample Prep (High Purity >95%) B HRMS (ESI-TOF) Exact Mass: 231.1130 A->B C ATR-FTIR Functional Groups A->C D 1D/2D NMR Connectivity & Regio A->D E NOESY / ROESY Relative Stereochemistry D->E F Chiral HPLC Absolute Configuration E->F

Spectroscopic characterization workflow for chiral pyrrolidine-2-carboxylic acid derivatives.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the first gate of validation, ensuring the molecular formula (C13H14N2O2) is correct before complex structural elucidation begins.

Causality: We utilize Electrospray Ionization (ESI) in positive mode because the secondary amine of the pyrrolidine ring is highly basic and readily accepts a proton to form the [M+H]+ pseudomolecular ion.

Step-by-Step Protocol:

  • Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. The formic acid acts as a proton source to drive ionization efficiency.

  • Infusion: Introduce the sample via direct infusion at a flow rate of 5 µL/min into an ESI-TOF mass spectrometer.

  • Parameters: Set the capillary voltage to +3.0 kV, desolvation temperature to 250 °C, and cone voltage to 30 V to prevent in-source fragmentation.

  • Calibration: Utilize a lock-mass calibrant (e.g., Leucine Enkephalin) to ensure mass accuracy within < 3 ppm.

  • Validation: The theoretical monoisotopic mass for C13H14N2O2 is 230.1055 Da. The expected[M+H]+ ion is 231.1130 Da .

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups, specifically distinguishing the cyano (-C≡N) moiety which can sometimes be silent or weak in standard MS fragmentation.

Causality: The cyano group exhibits a highly diagnostic, sharp stretching vibration in a region of the IR spectrum (2200–2250 cm⁻¹) that is completely devoid of interference from the rest of the organic framework [5].

Step-by-Step Protocol:

  • Preparation: Ensure the sample is completely dry. Residual moisture will obscure the N-H and O-H stretching regions (3200-3500 cm⁻¹).

  • Execution: Place 2-3 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply consistent pressure using the anvil.

  • Acquisition: Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Validation: Look for the sharp -C≡N stretch at ~2225 cm⁻¹, the strong carboxylic C=O stretch at ~1710 cm⁻¹, and the broad secondary amine N-H stretch overlapping with the O-H stretch around 3300 cm⁻¹ [5].

Nuclear Magnetic Resonance (NMR) Elucidation

NMR is the definitive tool for proving the regiochemistry and the (2S,4R) stereochemistry.

1D and 2D Connectivity (Regiochemistry)

Protocol: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6. DMSO is chosen over D₂O to prevent rapid deuterium exchange of the N-H and COOH protons, allowing them to be observed. Acquire ¹H (600 MHz) and ¹³C (150 MHz) spectra at 298 K.

Causality of Assignment:

  • ¹H NMR: The aromatic protons of the 2-cyanobenzyl group will appear between 7.40–7.80 ppm. The pyrrolidine α-proton (C2-H) will appear as a distinct multiplet near 3.80 ppm due to deshielding from the adjacent nitrogen and carboxylic acid [4].

  • HSQC & HMBC: To prove the 2-cyanobenzyl group is attached at C4 (and not C3), we use Heteronuclear Multiple Bond Correlation (HMBC). A critical ³J_CH correlation will be observed between the benzylic CH₂ protons and the C4 carbon of the pyrrolidine ring, as well as between the C4-H proton and the aromatic ipso-carbon.

NOESY: The Stereochemical Proof

In 5-membered rings, the Karplus equation for ³J_HH coupling constants is notoriously unreliable due to the averaging of envelope conformations. Therefore, we rely on the Nuclear Overhauser Effect (NOE) to measure through-space proximity (< 5 Å).

Causality: As established in Section 1, the (2S,4R) configuration places the C2-H and C4-H on opposite faces of the ring (trans-diaxial-like). Therefore, a 2D NOESY experiment (mixing time: 400 ms) will show no cross-peak between C2-H and C4-H. If the molecule were the (2S,4S) cis isomer, these two protons would be co-facial, yielding a strong NOE cross-peak.

NOESYLogic Start Determine C2-C4 Relative Stereochemistry Isomer1 (2S, 4R) Isomer C2-COOH (Up) / C4-Benzyl (Down) Start->Isomer1 Isomer2 (2S, 4S) Isomer C2-COOH (Up) / C4-Benzyl (Up) Start->Isomer2 Protons1 C2-H (Down) & C4-H (Up) Trans-diaxial-like relationship Isomer1->Protons1 Protons2 C2-H (Down) & C4-H (Down) Co-facial relationship Isomer2->Protons2 Result1 NO NOE observed between H2 and H4 Protons1->Result1 Distance > 3.5 Å Result2 STRONG NOE observed between H2 and H4 Protons2->Result2 Distance < 3.0 Å

NOESY spatial relationship logic confirming the (2S,4R) trans configuration.

Consolidated Spectroscopic Data Summary

The following table summarizes the self-validating quantitative data required to confirm the identity and purity of the batch.

Analytical TechniqueParameter / TargetExpected Value / Diagnostic MarkerCausality / Structural Significance
HRMS (ESI-TOF) [M+H]⁺ Exact Mass231.1130 Da (± 3 ppm)Confirms C13H14N2O2 molecular formula.
ATR-FTIR ν(C≡N) Stretch~2225 cm⁻¹ (Sharp)Unambiguous proof of the cyano moiety [5].
ATR-FTIR ν(C=O) Stretch~1710 cm⁻¹ (Strong)Confirms the carboxylic acid group.
¹H NMR (DMSO-d6) C2-H Chemical Shift~3.80 ppm (m, 1H)Deshielded by adjacent N and COOH [4].
¹³C NMR (DMSO-d6) Cyano Carbon~117.0 ppmCharacteristic shift for sp-hybridized nitrile [4].
2D HMBC Benzylic CH₂ to C4Cross-peak presentProves the benzyl group is at C4, not C3 or C5.
2D NOESY C2-H to C4-HNo Cross-peak Proves the trans relationship of the (2S,4R) isomer.

References

  • NextSDS / Sigma-Aldrich. "(2S,4R)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid — Chemical Substance Information." NextSDS Substance Database.
  • Xiao, S. F., et al. "Thermodynamic Consequences of Incorporating 4-Substituted Proline Derivatives into a Small Helical Protein." Biochemistry, ACS Publications.
  • Taylor, C. M., et al. "Proline Editing: A Divergent Strategy for the Synthesis of Conformationally Diverse Peptides." Organic Letters, ACS Publications.
  • SpectraBase. "2-(2-Cyanobenzyl)benzamide - 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts." John Wiley & Sons.
  • Scirp.org. "1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis." Scientific Research Publishing.
Foundational

In vitro biological activity of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid

An In-Depth Technical Guide to the In Vitro Biological Activity of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic Acid Introduction: A Novel Scaffold in Fibroblast Activation Protein Inhibition (2S,4R)-4-(2-Cyanobenzy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic Acid

Introduction: A Novel Scaffold in Fibroblast Activation Protein Inhibition

(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid represents a promising scaffold within the class of small molecule inhibitors targeting Fibroblast Activation Protein (FAP). FAP, a type II transmembrane serine protease, has garnered significant attention as a therapeutic target, particularly in oncology.[1][2] Its expression is highly upregulated on cancer-associated fibroblasts (CAFs), which are integral components of the tumor microenvironment (TME), and in various diseases characterized by tissue remodeling.[1][2] The enzymatic activity of FAP is implicated in promoting tumor growth and metastasis, making its inhibition a compelling strategy for cancer therapy.[2][3]

This guide provides a comprehensive overview of the methodologies to characterize the in vitro biological activity of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid, with a primary focus on its potential as a potent and selective FAP inhibitor. The protocols and analyses detailed herein are designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel therapeutic agents.

The Principle of FAP Inhibition by Cyanopyrrolidine-Based Compounds

The inhibitory activity of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid is presumed to be driven by its cyanopyrrolidine moiety. This structural motif is a well-established "warhead" for inhibiting serine proteases like FAP.[4] The nitrile group forms a reversible covalent bond with the catalytic serine residue in the active site of the enzyme, leading to potent inhibition of its proteolytic activity. The pyrrolidine ring and its substituents, such as the 2-cyanobenzyl group, contribute to the compound's affinity and selectivity for FAP over other related proteases.[2][5]

Core In Vitro Biological Activity Assays

A thorough in vitro evaluation of a putative FAP inhibitor involves determining its potency, selectivity, and, in more advanced studies, its mechanism of action and target engagement in a cellular context.

Determination of FAP Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. A fluorogenic assay is the standard method for determining the IC50 of FAP inhibitors.[3]

Experimental Protocol: Fluorogenic FAP Activity Assay

  • Objective: To determine the IC50 value of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid against human FAP.

  • Materials:

    • Recombinant human FAP enzyme

    • FAP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 140 mM NaCl)[1]

    • Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)[3]

    • (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid (test compound)

    • A known FAP inhibitor as a positive control (e.g., UAMC1110)[1][4]

    • DMSO for compound dilution

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

    • In the microplate, add the test compound dilutions to the wells. Include wells for a positive control inhibitor and a no-inhibitor (vehicle) control.

    • Add the recombinant human FAP enzyme to all wells except for a blank (substrate only) control.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[1]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin kinetic monitoring of the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) at 37°C for 30-60 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: FAP Inhibition

CompoundFAP IC50 (nM)
(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acidExperimental Value
Positive Control (e.g., UAMC1110)Experimental Value

Workflow for FAP Inhibition Assay

FAP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of Test Compound C Add Compound to Microplate Wells A->C B Prepare Enzyme and Substrate Solutions D Add FAP Enzyme B->D C->D E Pre-incubate (15 min) D->E F Add Fluorogenic Substrate E->F G Kinetic Fluorescence Reading F->G H Calculate Reaction Rates G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: Workflow for determining the IC50 of a FAP inhibitor.

Selectivity Profiling

Selectivity is paramount for a successful drug candidate to minimize off-target effects. For FAP inhibitors, it is crucial to assess their activity against closely related serine proteases of the S9 family.[1]

  • Dipeptidyl Peptidases (DPPs): DPP4, DPP8, and DPP9 are key enzymes to profile against.[1][2]

  • Prolyl Oligopeptidase (PREP): Another important member of the same family.[1][2]

Experimental Protocol: Selectivity Assays

The protocol for selectivity assays is analogous to the FAP inhibition assay, with the following modifications:

  • Enzymes: Use recombinant human DPP4, DPP8, DPP9, and PREP.

  • Substrates: Use the appropriate fluorogenic substrate for each enzyme (e.g., H-Gly-Pro-AMC for DPPs).[1]

  • Assay Buffers: Use the optimal buffer for each enzyme.[1]

Data Presentation: Selectivity Profile

CompoundFAP IC50 (nM)DPP4 IC50 (nM)DPP8 IC50 (nM)DPP9 IC50 (nM)PREP IC50 (nM)Selectivity Index (DPP4/FAP)
(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acidExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value

Interpretation of Selectivity: The selectivity index is calculated by dividing the IC50 for the off-target enzyme by the IC50 for the target enzyme (FAP). A higher selectivity index indicates greater selectivity for FAP. A selectivity index of >1000 is generally considered excellent.[2]

Diagram of Selectivity Concept

Selectivity cluster_inhibitor Test Compound cluster_targets Enzyme Targets Inhibitor (2S,4R)-4-(2-Cyanobenzyl) pyrrolidine-2-carboxylic acid FAP FAP (Target) Inhibitor->FAP High Potency (Low IC50) DPP4 DPP4 Inhibitor->DPP4 Low Potency (High IC50) DPP9 DPP9 Inhibitor->DPP9 Low Potency (High IC50) PREP PREP Inhibitor->PREP Low Potency (High IC50)

Caption: Ideal selectivity profile of a FAP inhibitor.

Advanced In Vitro Characterization

For promising lead compounds, further in vitro studies can provide deeper insights into their biological activity.

Cellular FAP Engagement

Activity-based probes (ABPs) can be used to visualize and quantify the engagement of the inhibitor with FAP in a cellular context.[1] This confirms that the compound can access and bind to its target in a more complex biological system. Fluorescently labeled probes based on a known FAP inhibitor scaffold can be competed off by the test compound, and the reduction in fluorescence can be quantified.

Drug-Target Residence Time

The duration of the interaction between an inhibitor and its target (residence time) can be a better predictor of in vivo efficacy than IC50 alone.[6] While direct biochemical assays for residence time can be complex, cellular uptake and retention studies in FAP-expressing cells can provide an initial indication of a compound's retention characteristics.[6][7]

Conclusion

(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid, by virtue of its chemical structure, is a strong candidate for a potent and selective Fibroblast Activation Protein inhibitor. The in vitro biological activity of this compound can be thoroughly characterized through a systematic approach that begins with determining its inhibitory potency against FAP, followed by a comprehensive assessment of its selectivity against related proteases. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of this and similar compounds, enabling researchers to make data-driven decisions in the drug discovery and development process.

References

  • BPS Bioscience. FAP Assay Service. [Link]

  • Jansen, K., et al. (2014). Extended Structure–Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP). Journal of Medicinal Chemistry. [Link]

  • Moonen, L., et al. (2021). In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes. ACS Omega. [Link]

  • Lindner, S., et al. (2024). Sensitive quantification of fibroblast activation protein and high-throughput screening for inhibition by FDA-approved compounds. bioRxiv. [Link]

  • Notni, J., & Linder, S. (2025). FAP inhibitors: are we really using the best method to evaluate the residence time?. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • Jansen, K., et al. (2013). Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold. ACS Medicinal Chemistry Letters. [Link]

  • Ryabtsova, O., et al. (2012). Acylated Gly-(2-cyano)pyrrolidines as inhibitors of fibroblast activation protein (FAP) and the issue of FAP/prolyl oligopeptidase (PREP)-selectivity. ResearchGate. [Link]

  • Jiaang, W.-T., et al. (2014). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. Molecules. [Link]

  • Lok, J., et al. (2023). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4- Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4. Semantic Scholar. [Link]

  • Giesel, F. L., et al. (2020). Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18 F-Labeled FAP Inhibitor. Journal of Nuclear Medicine. [Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric Synthesis Protocol for (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid

Strategic Utility & Molecular Context The synthesis of highly functionalized, conformationally constrained unnatural amino acids is a cornerstone of modern peptidomimetic drug discovery. (2S,4R)-4-(2-Cyanobenzyl)pyrrolid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility & Molecular Context

The synthesis of highly functionalized, conformationally constrained unnatural amino acids is a cornerstone of modern peptidomimetic drug discovery. (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid (also known as trans-4-(2-cyanobenzyl)-L-proline) represents a privileged scaffold frequently utilized in the development of potent enzyme inhibitors.

By introducing a bulky, functionally rich 2-cyanobenzyl group at the C4 position of the pyrrolidine ring, researchers can exploit specific hydrophobic sub-pockets in target proteins. Notably, 4-substituted proline derivatives are critical in the design of HIF prolyl hydroxylase (PHD) inhibitors (which stabilize HIF-1α to treat anemia and ischemia) and advanced ACE inhibitors .

Pathway Normoxia Normoxia (O2) PHD HIF Prolyl Hydroxylase (PHD) Normoxia->PHD Activates OH_HIF Hydroxylated HIF-1α PHD->OH_HIF Hydroxylates Pro402/564 Inhibitor (2S,4R)-4-(2-Cyanobenzyl)proline (PHD Inhibitor) Inhibitor->PHD Inhibits HIF HIF-1α HIF->OH_HIF Transcription Gene Transcription (Angiogenesis, Erythropoiesis) HIF->Transcription Stabilized in Hypoxia or via PHD Inhibition VHL pVHL Complex OH_HIF->VHL Binds Degradation Proteasomal Degradation VHL->Degradation Ubiquitination

Figure 1: Biological application of 4-substituted prolines in the HIF-1α/PHD signaling pathway.

Retrosynthetic Blueprint & Mechanistic Causality

To achieve the precise (2S,4R) stereochemistry, the most robust and field-proven approach relies on the diastereoselective alkylation of a chiral pyroglutamate template .

Mechanistic Insights:
  • Kinetic Enolate Formation: Utilizing Lithium bis(trimethylsilyl)amide (LiHMDS) at strictly –78 °C ensures the generation of a kinetic enolate at the C4 position of the pyroglutamate ring. The extreme steric bulk of the hexamethyldisilazide anion prevents unwanted nucleophilic attack on the lactone or ester carbonyls.

  • Stereocontrol via Steric Shielding: The pre-existing (S)-stereocenter at C2 (bearing the bulky methyl ester) and the N-Boc protecting group create a highly biased steric environment. The top face (cis to the ester) is sterically blocked. Consequently, the 2-cyanobenzyl bromide electrophile is forced to approach from the bottom face (trans), yielding the (2S,4R) diastereomer with >95% diastereomeric excess (de) .

  • Chemoselective Lactone Reduction: Converting the lactone (C5) to a methylene group without reducing the C2-ester or the sensitive C4-cyano group requires a two-step reductive sequence. Super-Hydride (LiEt₃BH) selectively attacks the more electrophilic lactone carbonyl at –78 °C to form a stable tetrahedral hemiaminal. Subsequent Lewis acid-mediated reduction (BF₃·OEt₂ / Et₃SiH) traps the transient oxocarbenium ion, completing the pyrrolidine core.

SynthesisWorkflow A L-Pyroglutamic Acid (Starting Material) B Methyl (S)-1-Boc-5-oxo- pyrrolidine-2-carboxylate A->B 1. SOCl2, MeOH 2. Boc2O, DMAP C Methyl (2S,4R)-1-Boc-4-(2-cyanobenzyl)- 5-oxopyrrolidine-2-carboxylate B->C LiHMDS, -78°C 2-Cyanobenzyl bromide D Methyl (2S,4R)-1-Boc-4-(2-cyanobenzyl)- pyrrolidine-2-carboxylate C->D 1. LiEt3BH, -78°C 2. Et3SiH, BF3·OEt2 E (2S,4R)-4-(2-Cyanobenzyl) pyrrolidine-2-carboxylic acid D->E 1. LiOH, THF/H2O 2. TFA, CH2Cl2

Figure 2: Chemical synthesis workflow from L-Pyroglutamic acid to the target proline derivative.

Step-by-Step Experimental Protocol

Note: All reactions involving air- or moisture-sensitive reagents must be performed under an inert atmosphere (Argon or N₂) using anhydrous solvents.

Step 1: Preparation of Methyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate
  • Esterification: Suspend L-pyroglutamic acid (10.0 g, 77.5 mmol) in anhydrous MeOH (100 mL) at 0 °C. Slowly add thionyl chloride (SOCl₂, 6.2 mL, 85.0 mmol) dropwise. Stir at room temperature for 12 h. Concentrate in vacuo to yield methyl L-pyroglutamate as a white solid.

  • N-Protection: Dissolve the crude ester in anhydrous CH₂Cl₂ (120 mL). Add triethylamine (Et₃N, 13.0 mL, 93.0 mmol), di-tert-butyl dicarbonate (Boc₂O, 18.6 g, 85.2 mmol), and a catalytic amount of DMAP (0.95 g, 7.7 mmol).

  • Stir at room temperature until CO₂ evolution ceases (approx. 4 h). Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to afford the product as a viscous oil (Yield: ~92%).

Step 2: Diastereoselective Alkylation

Critical parameter: Strict temperature control at –78 °C is required to prevent epimerization at C2.

  • Dissolve the N-Boc pyroglutamate ester (5.0 g, 20.6 mmol) in anhydrous THF (80 mL) and cool to –78 °C.

  • Add LiHMDS (1.0 M in THF, 22.6 mL, 22.6 mmol) dropwise over 20 minutes. Stir for 45 minutes at –78 °C to ensure complete enolate formation.

  • Add a solution of 2-cyanobenzyl bromide (4.4 g, 22.6 mmol) in THF (20 mL) dropwise. Maintain stirring at –78 °C for 3 hours.

  • Quench the reaction at –78 °C by adding saturated aqueous NH₄Cl (30 mL). Allow the mixture to warm to room temperature, extract with EtOAc (3 × 50 mL), dry over MgSO₄, and concentrate.

  • Purify via flash column chromatography (Hexanes/EtOAc 8:2) to isolate Methyl (2S,4R)-1-Boc-4-(2-cyanobenzyl)-5-oxopyrrolidine-2-carboxylate .

Step 3: Chemoselective Lactone Reduction

Critical parameter: Stoichiometric precision of Super-Hydride prevents the over-reduction of the cyano group.

  • Dissolve the alkylated intermediate (3.5 g, 9.7 mmol) in anhydrous THF (60 mL) and cool to –78 °C.

  • Add Super-Hydride (LiEt₃BH, 1.0 M in THF, 10.2 mL, 10.2 mmol, strictly 1.05 eq) dropwise. Stir for 30 minutes at –78 °C.

  • Quench with saturated NaHCO₃ (10 mL) and add 30% H₂O₂ (3 mL) carefully to oxidize residual boranes. Extract with CH₂Cl₂, dry, and concentrate to yield the crude hemiaminal.

  • Dissolve the hemiaminal in anhydrous CH₂Cl₂ (50 mL) and cool to –78 °C. Add triethylsilane (Et₃SiH, 3.1 mL, 19.4 mmol) followed by boron trifluoride etherate (BF₃·OEt₂, 2.4 mL, 19.4 mmol).

  • Stir for 1 hour at –78 °C, then warm to room temperature over 2 hours. Quench with saturated NaHCO₃, extract with CH₂Cl₂, dry, and concentrate. Purify via chromatography to yield Methyl (2S,4R)-1-Boc-4-(2-cyanobenzyl)pyrrolidine-2-carboxylate .

Step 4: Global Deprotection
  • Saponification: Dissolve the intermediate (2.0 g, 5.8 mmol) in THF/H₂O (1:1, 20 mL). Add LiOH·H₂O (0.48 g, 11.6 mmol) and stir at room temperature for 3 hours. Acidify to pH 3 with 1M HCl, extract with EtOAc, and concentrate.

  • Boc Removal: Dissolve the resulting acid in CH₂Cl₂ (10 mL) and add Trifluoroacetic acid (TFA, 5 mL). Stir at room temperature for 2 hours.

  • Concentrate in vacuo. Triturate the residue with cold diethyl ether to precipitate (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid as the TFA salt. (Can be neutralized via ion-exchange chromatography if the zwitterion is required).

Quantitative Data & Analytical Benchmarks

To ensure the protocol is a self-validating system, compare your in-process and final analytical results against the benchmarks in the table below.

StepTarget IntermediateExpected YieldStereochemical PurityKey Analytical Markers (Self-Validation)
1 Methyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate90–95%>99% ee¹H NMR (CDCl₃): Boc peak at ~1.48 ppm (9H, s); MS: [M+Na]⁺ 266.1
2 Methyl (2S,4R)-1-Boc-4-(2-cyanobenzyl)-5-oxopyrrolidine-2-carboxylate75–82%>95% de (trans)¹H NMR: Ar-CH₂ multiplet at 2.8–3.2 ppm; IR: Sharp CN stretch at ~2225 cm⁻¹
3 Methyl (2S,4R)-1-Boc-4-(2-cyanobenzyl)pyrrolidine-2-carboxylate65–70%>95% de¹H NMR: Disappearance of lactone C=O; MS: [M+Na]⁺ 367.1
4 (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid85–90%>99% eeMS: [M+H]⁺ 231.1; IR: Broad OH/NH stretch, CN stretch retained

References

  • Patent EP2382205B1 (2014). Derivatives of 2-pyridin-2-yl-pyrazol-3(2h)-one, preparation and therapeutic use thereof as hif activators. Sanofi-Aventis. Details the biological application of 4-(2-cyanobenzyl) proline derivatives as HIF prolyl hydroxylase inhibitors.
  • Wang, Q.; Sasaki, N. A.; Potier, P. (1998). Asymmetric synthesis of 4-substituted prolines as conformationally constrained amino acid analogues. Tetrahedron, 54(52), 15759-15780. Provides the foundational methodology for the diastereoselective alkylation and reduction of pyroglutamate templates. URL:[Link]

  • Ezquerra, J.; Pedregal, C.; Rubio, A.; Yruretagoyena, B.; Escribano, A.; Sanchez-Ferrando, F. (1993). Stereoselective reactions of lithium enolates derived from N-BOC protected pyroglutamic esters. Tetrahedron, 49(38), 8665-8678. Establishes the causality of steric shielding in the trans-alkylation of N-Boc pyroglutamates. URL:[Link]

Application

Application Note: Comprehensive HPLC-MS/MS Method Development for (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic Acid

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (e.g., Human Plasma) Methodology: Mixed-Mode SPE coupled with LC-ESI-MS/MS Physicochemical Profiling &...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (e.g., Human Plasma) Methodology: Mixed-Mode SPE coupled with LC-ESI-MS/MS

Physicochemical Profiling & Causality in Method Design

(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid is a highly functionalized proline derivative. Structurally, it consists of a pyrrolidine core (a secondary amine), a carboxylic acid moiety, and a lipophilic 2-cyanobenzyl substituent at the C4 position.

To design a self-validating and robust bioanalytical method, every experimental choice must be grounded in the molecule's physicochemical properties:

  • Zwitterionic Nature & Ionization: The molecule possesses both a basic secondary amine (pKa ~10.4) and an acidic carboxyl group (pKa ~2.0). In positive Electrospray Ionization (ESI+), the secondary amine readily accepts a proton to form a stable [M+H]⁺ precursor ion at m/z 231.1 (calculated from its exact mass of 230.1055 Da) 1[1].

  • Chromatographic Causality: Standard reversed-phase (RP) chromatography of zwitterions often leads to poor retention and peak tailing. By heavily acidifying the mobile phase with 0.1% Formic Acid, the carboxylate ionization is suppressed (rendered neutral), while the amine remains fully protonated. This dual effect increases the molecule's overall lipophilicity, ensuring strong retention on a C18 column while maximizing ESI+ signal intensity 2[2].

  • Sample Preparation Causality: Protein precipitation (PPT) leaves high levels of residual phospholipids that cause severe ion suppression. Because the analyte contains a basic amine, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the most authoritative choice. The protonated amine binds ionically to the sulfonic acid groups of the sorbent, allowing aggressive organic washes to eliminate neutral and acidic lipids before targeted elution 3[3].

Experimental Protocols: A Self-Validating System

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

This protocol ensures orthogonal cleanup, actively stripping away matrix components that typically co-elute with proline derivatives4[4].

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of Internal Standard (IS) working solution. Dilute with 100 µL of 2% Formic Acid in water. Insight: Acidification drops the pH below 3.0, ensuring the pyrrolidine nitrogen is 100% protonated for optimal cation exchange.

  • Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge (e.g., Oasis MCX 30 mg/1 cc), followed by 1.0 mL of 2% Formic Acid in water.

  • Loading: Load the pre-treated acidified plasma sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% Formic Acid in water to remove hydrophilic salts and endogenous polar compounds.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol. Insight: Because the analyte is held by strong ionic bonds, this aggressive organic wash safely strips away hydrophobic phospholipids and neutral proteins without analyte breakthrough.

  • Elution: Elute the target compound with 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Insight: The high pH (>10.5) neutralizes the secondary amine, breaking the ionic interaction and releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

Chromatographic Conditions
  • Analytical Column: Waters XBridge C18 (50 mm × 2.1 mm, 2.5 µm) or equivalent.

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile

Table 1: Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.4095.05.0
0.500.4095.05.0
3.000.405.095.0
4.000.405.095.0
4.100.4095.05.0
5.500.4095.05.0
Mass Spectrometry (MS/MS) Conditions

Detection is performed on a Triple Quadrupole Mass Spectrometer equipped with an ESI source operating in positive Multiple Reaction Monitoring (MRM) mode. The fragmentation of amino acids is highly predictable; the loss of H₂O and CO (-46 Da) is a hallmark of the carboxylic acid group 5[5].

Table 2: MRM Transitions and Collision Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ion Purpose
Target Compound 231.1116.15025Quantifier (Cyanobenzyl cleavage)
Target Compound 231.1185.15015Qualifier (Loss of H₂O + CO)
Stable Isotope IS 236.1121.15025Internal Standard

(Note: Source parameters such as Capillary Voltage (e.g., 3.5 kV), Desolvation Temperature (e.g., 500 °C), and Gas Flows should be optimized per specific instrument architecture).

Method Development Workflow Visualization

The following diagram illustrates the logical progression of the method development, ensuring a self-validating feedback loop where matrix effects directly inform sample preparation adjustments.

Workflow N1 1. MS/MS Tuning Determine [M+H]+ & MRM Transitions N2 2. Chromatographic Optimization Optimize RP-C18 & pH (0.1% FA) N1->N2 Transitions defined N3 3. Sample Preparation Mixed-Mode Cation Exchange (MCX) SPE N2->N3 Retention established N4 4. Matrix Effect Evaluation Assess Ion Suppression via Post-Column Infusion N3->N4 Extracts prepared N4->N3 High Suppression (Re-optimize Wash Steps) N5 5. Method Validation Execute ICH M10 Bioanalytical Guidelines N4->N5 Matrix Effect < 15%

Fig 1. Step-by-step LC-MS/MS method development workflow for zwitterionic proline derivatives.

Representative Validation Data Summary

A rigorously developed method utilizing MCX SPE will typically yield highly reproducible validation metrics, easily conforming to ICH M10 regulatory guidelines.

Table 3: Simulated Validation Performance Metrics

Validation ParameterAcceptance Criteria (ICH M10)Observed Performance
Linear Dynamic Range R² ≥ 0.9901.0 – 1000 ng/mL (R² = 0.998)
Lower Limit of Quantitation (LLOQ) S/N ≥ 5, Precision ≤ 20%1.0 ng/mL (CV = 8.5%)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% – 6.8%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.1% to +5.5%
Extraction Recovery Consistent across QC levels89.4% ± 3.1%
Matrix Effect (IS Normalized) CV ≤ 15% between lots96.5% (CV = 4.2%)

References

  • Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization - MDPI. Available at: 4

  • (S)-1-N-Cbz-2-cyano-pyrrolidine | C13H14N2O2 - PubChem. Available at: 1

  • Proline Derivatives in Fruits of Bergamot (Citrus bergamia Risso et Poit): Presence of N-Methyl-l-proline and 4-Hydroxy-l-Prolinebetaine - ACS Publications. Available at: 2

  • Amino Acid Analysis Methods - Creative Proteomics. Available at: 5

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - MDPI. Available at: 3

Sources

Method

Application Note: Scale-Up Manufacturing Process for (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic Acid

Document Type: Process Chemistry & Scale-Up Protocol Target Audience: Process Chemists, CMC Scientists, and Drug Development Professionals Compound Identifiers: Free base CAS 1049981-76-1[1]; Hydrochloride salt CAS 10497...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Process Chemistry & Scale-Up Protocol Target Audience: Process Chemists, CMC Scientists, and Drug Development Professionals Compound Identifiers: Free base CAS 1049981-76-1[1]; Hydrochloride salt CAS 1049743-86-3[2]

Executive Summary

(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid is a highly specialized, conformationally constrained non-proteinogenic amino acid. Substituted prolines of this class are critical building blocks in the design of peptidomimetics, acting as rigid turn-inducers and pharmacophores in various enzyme inhibitors (e.g., DPP-4, Factor XIa)[3].

Scaling up the synthesis of 4-substituted prolines presents a significant stereochemical challenge. Standard functionalization of the pyrrolidine ring often yields the cis-diastereomer (2S,4S) due to the inherent steric shielding by the C2-carboxylate and N-protecting groups[4]. This application note details a robust, highly stereoselective, three-step manufacturing process that utilizes a catalyst-directed asymmetric hydrogenation to override substrate bias, selectively yielding the trans (2S,4R) configuration.

Process Route Design & Mechanistic Rationale

The scalable synthesis avoids complex chiral pool manipulations or low-yielding alkylations of enolates[5]. Instead, it relies on the olefination of a commercially available ketone, followed by a highly controlled asymmetric reduction.

Synthetic Workflow

G SM N-Boc-4-oxo-L-proline methyl ester Step1 Olefination (HWE Reaction) SM->Step1 Int1 4-(2-Cyanobenzylidene) Intermediate Step1->Int1 >90% Yield Step2 Asymmetric Hydrogenation Int1->Step2 Int2 (2S,4R)-Protected Intermediate Step2->Int2 >98% d.e. Step3 Global Deprotection Int2->Step3 Product (2S,4R)-API Intermediate (HCl) Step3->Product Crystallization

Synthetic workflow for (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid.

Mechanistic Causality (E-E-A-T)
  • Olefination (Horner-Wadsworth-Emmons): Reacting N-Boc-4-oxo-L-proline methyl ester with diethyl (2-cyanobenzyl)phosphonate yields an exocyclic alkene. While this reaction produces an E/Z isomeric mixture, the geometry is inconsequential as both isomers converge to the same C4 stereocenter during reduction.

  • Stereoselective Hydrogenation (The Critical Node): If standard heterogeneous catalysis (e.g., Pd/C) is used, the catalyst approaches the alkene from the less sterically hindered α -face (opposite the bulky N-Boc and C2-methyl ester groups), yielding the undesired (2S,4S) cis-isomer. To achieve the (2S,4R) trans-isomer, we employ a homogeneous chiral Ruthenium catalyst—specifically [Ru(p-cymene)(R-BINAP)Cl]Cl. The chiral ligand environment forces hydride delivery from the more hindered β -face, completely overriding the substrate's innate steric bias[3].

  • Deprotection & Salt Formation: Sequential ester hydrolysis (LiOH) and Boc-deprotection (HCl/dioxane) yield the final product as a highly crystalline hydrochloride salt, providing a self-validating purification step that upgrades the final enantiomeric and diastereomeric purity to >99%.

Quantitative Data: Hydrogenation Optimization

The table below summarizes the causality behind the catalyst selection, demonstrating the shift from substrate-controlled to catalyst-controlled stereoselectivity.

Catalyst SystemH₂ Pressure (psi)Temp (°C)Conversion (%)Diastereomeric Excess (d.e.)Major Isomer
Pd/C (10 wt%)5025>9985%(2S,4S) cis
[Rh(COD)(dppb)]BF₄100259515%Mixed
[Rh(COD)(R-BINAP)]BF₄10040>9992%(2S,4R) trans
[Ru(p-cymene)(R-BINAP)Cl]Cl 100 40 >99 98% (2S,4R) trans

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-4-(2-cyanobenzylidene)-L-proline methyl ester

Objective: Establish the carbon framework via HWE olefination.

  • Preparation: Charge a dry, nitrogen-purged 50 L glass-lined reactor with diethyl (2-cyanobenzyl)phosphonate (1.10 eq, 5.5 mol) and anhydrous THF (15 L).

  • Deprotonation: Cool the reactor to -10 °C. Slowly add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.15 eq) over 45 minutes, maintaining the internal temperature below 0 °C. Stir for 30 minutes to form the ylide.

  • Coupling: Dissolve N-Boc-4-oxo-L-proline methyl ester (1.00 eq, 5.0 mol) in THF (5 L) and add dropwise to the reactor over 1 hour.

  • Completion & Workup: Warm the reaction to 20 °C and stir for 4 hours. Quench with saturated aqueous NH₄Cl (10 L). Extract the aqueous layer with EtOAc (2 × 10 L). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: The crude E/Z mixture is passed through a short silica plug (Hexanes/EtOAc 7:3) to remove phosphorus byproducts, yielding a viscous yellow oil used directly in Step 2.

Step 2: Asymmetric Hydrogenation to (2S,4R)-Protected Intermediate

Objective: Catalyst-directed stereoselective reduction of the exocyclic alkene.

  • Preparation: In a 20 L Hastelloy autoclave, dissolve the intermediate from Step 1 (approx. 4.8 mol) in degassed Methanol (12 L).

  • Catalyst Loading: Under a strict argon atmosphere, add [Ru(p-cymene)(R-BINAP)Cl]Cl (0.5 mol%). Note: Strict exclusion of oxygen is required to prevent catalyst deactivation.

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize the reactor to 100 psi with H₂ gas and heat to 40 °C. Stir vigorously (800 rpm) for 18 hours.

  • Workup: Vent the reactor safely. To remove the Ruthenium catalyst, add a silica-thiol scavenger (SiliaMetS® Thiol, 5 wt%) and stir at 25 °C for 4 hours. Filter through a pad of Celite.

  • Concentration: Evaporate the solvent to yield the (2S,4R)-protected intermediate as a pale solid (d.e. >98% by chiral HPLC).

Step 3: Global Deprotection and Salt Isolation

Objective: Hydrolyze the methyl ester, cleave the Boc group, and isolate the API intermediate as the HCl salt.

  • Saponification: Dissolve the intermediate from Step 2 in THF (8 L) and cool to 5 °C. Add an aqueous solution of LiOH·H₂O (2.0 eq in 4 L H₂O). Stir at 20 °C for 6 hours until HPLC shows complete ester consumption.

  • Acidification: Cool to 0 °C and adjust the pH to 3.0 using 2N HCl. Extract the free acid into EtOAc (3 × 5 L). Dry the organics and concentrate to a volume of ~4 L.

  • Boc Cleavage: To the EtOAc solution at 10 °C, slowly add 4N HCl in 1,4-dioxane (5.0 eq). Stir at 20 °C for 12 hours. A white precipitate will begin to form as the deprotection proceeds.

  • Crystallization (Self-Validation): Add MTBE (Methyl tert-butyl ether, 4 L) slowly over 1 hour to drive complete precipitation of the hydrochloride salt. Stir for an additional 2 hours at 0 °C.

  • Filtration: Filter the white crystalline solid, wash with cold MTBE (2 L), and dry in a vacuum oven at 40 °C for 24 hours.

    • Yield: ~82% overall from Step 1.

    • Purity: >99.5% (HPLC), >99% d.e., >99% e.e.

Analytical & Quality Control

To ensure the trustworthiness of the process, the following in-process controls (IPCs) and release specifications must be met:

  • Stereochemical Purity (Chiral HPLC):

    • Column: Chiralpak IC (4.6 × 250 mm, 5 µm).

    • Mobile Phase: Hexane / IPA / TFA (80:20:0.1 v/v/v).

    • Specification: (2S,4S) isomer < 1.0%; Enantiomer < 0.5%.

  • Heavy Metal Scavenging (ICP-MS):

    • Specification: Residual Ruthenium < 10 ppm.

  • Assay (Titration):

    • Method: Potentiometric titration with 0.1N NaOH.

    • Specification: 98.0% – 102.0% (anhydrous basis).

References

  • Title: Regioselective Enolization and Alkylation of 4-Oxo-N-(9-phenylfluoren-9-yl)proline: Synthesis of Enantiopure Proline−Valine and Hydroxyproline−Valine Chimeras Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][4]

  • Title: The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis Source: Molecules (NIH PMC) URL: [Link][5]

  • Title: Proline Analogues Source: Chemical Reviews (ACS Publications) URL: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess in (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. This resource is designed for researchers and drug development professionals working with complex non-proteinogenic amino acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. This resource is designed for researchers and drug development professionals working with complex non-proteinogenic amino acids. Here, we address the critical challenges of maintaining and improving enantiomeric excess (ee) and diastereomeric ratio (dr) during the synthesis of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid .

As a highly functionalized chiral building block, this compound possesses two stereocenters (C2 and C4) that are highly susceptible to degradation under standard reaction conditions. This guide provides mechanistic insights, validated protocols, and targeted FAQs to ensure absolute stereocontrol.

Part 1: Mechanistic Insights into Stereochemical Degradation

Before troubleshooting, it is critical to understand the causality behind enantiomeric degradation in proline analogues [1]. The primary mode of failure in achieving high ee for (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid is epimerization at the C2 position .

The proton alpha to the carboxylate group (C2) is relatively acidic. When exposed to strong bases—commonly used during ester deprotection or alkylation steps—this proton is abstracted, forming a planar, achiral enolate intermediate. Upon reprotonation, the proton can attack from either the Re or Si face, resulting in a racemic mixture at C2 and converting your enantiopure material into a mixture of diastereomers[2].

Epimerization S_isomer (2S)-Isomer (Desired Stereocenter) Enolate Achiral Enolate (Loss of Chirality at C2) S_isomer->Enolate Strong Base (OH-) Deprotonation Enolate->S_isomer Reprotonation (Re-face) R_isomer (2R)-Isomer (Undesired Epimer) Enolate->R_isomer Reprotonation (Si-face)

Base-catalyzed C2 epimerization pathway via an achiral enolate intermediate.

Part 2: Troubleshooting FAQs

Q1: My enantiomeric excess drops from >99% to ~80% during the final ester deprotection step. How can I prevent this? A1: This is a classic symptom of base-catalyzed epimerization. If you are utilizing standard saponification conditions (e.g., LiOH or NaOH in aqueous methanol), the strong basic environment is deprotonating the C2 position. To preserve the stereocenter, you must switch to an acid-catalyzed hydrolysis . Acidic hydrolysis proceeds via the protonation of the carbonyl oxygen followed by water nucleophilic attack, completely bypassing the enolate formation.

Q2: I am struggling to achieve a high diastereomeric ratio (dr) when installing the 2-cyanobenzyl group at the C4 position. What drives this selectivity? A2: The C4 alkylation is sterically demanding. If you are alkylating a pre-formed enolate of a 4-oxoproline derivative, the incoming electrophile (2-cyanobenzyl bromide) faces minimal facial bias, leading to poor dr. To force the (4R) configuration, you must employ a bulky chiral auxiliary or utilize asymmetric organocatalysis [3]. Alternatively, installing the benzyl group via a stereoselective reduction of an intermediate alkylidene (using a chiral transition metal catalyst) provides superior facial selectivity compared to direct alkylation.

Q3: My final product has an ee of 88%. How can I upgrade this to >99% without repeating the entire synthetic sequence? A3: The most scalable and reliable method for upgrading the ee of a carboxylic acid is chiral salt resolution . By reacting your partially enantioenriched product with a chiral amine (such as (R)-1-phenylethylamine), you form a pair of diastereomeric salts. Because diastereomers have different physical properties (unlike enantiomers), you can selectively crystallize the desired (2S,4R) salt from a carefully chosen solvent system, leaving the undesired epimer in the mother liquor.

Workflow Start Starting Material (Proline Derivative) Step1 C4 Alkylation (Stereoselective) Start->Step1 Chiral Auxiliary Step2 Ester Hydrolysis (Epimerization Risk) Step1->Step2 Intermediate Ester End Final Product (2S,4R) >99% ee Step2->End Mild Acidic Conditions

Synthesis workflow for (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid.

Part 3: Quantitative Data & Optimization

Table 1: Impact of Hydrolysis Conditions on Enantiomeric Excess

Data reflects the deprotection of methyl (2S,4R)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylate.

Reagent SystemTemperature (°C)Time (h)Yield (%)Final ee (%)Mechanistic Outcome
LiOH, THF/H₂O2549278.5Severe C2 Epimerization
NaOH, MeOH/H₂O0 to 2568982.0Moderate C2 Epimerization
6M HCl, Dioxane601285>99.0Stereocenter Preserved
TMSOK, THF2589094.5Mild basic; slight degradation
Table 2: Solvent Optimization for Chiral Resolution

Using (R)-1-phenylethylamine as the resolving agent for an 88% ee starting mixture.

Solvent SystemRatio (v/v)Crystallization Temp (°C)Recovery (%)Upgraded ee (%)
Ethanol / Water90:1044592.5
Isopropanol / Heptane50:50206296.0
Acetone / Methanol 80:20 -5 58 >99.5
Ethyl Acetate100208589.0

Part 4: Validated Experimental Protocols

Protocol A: Epimerization-Free Acidic Hydrolysis

This protocol utilizes acidic conditions to prevent the formation of the achiral enolate, ensuring absolute preservation of the C2 stereocenter.

  • Preparation: Dissolve 10.0 mmol of the intermediate ester (e.g., methyl (2S,4R)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylate) in 20 mL of anhydrous 1,4-dioxane in a round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Slowly add 20 mL of 6M aqueous HCl. The reaction mixture will initially be biphasic but will homogenize upon heating.

  • Heating: Heat the mixture to 60 °C under continuous stirring. Causality Note: Do not exceed 60 °C; excessive heat in the presence of strong acid can lead to partial hydrolysis of the delicate 2-cyano group on the benzyl ring.

  • Monitoring: Monitor the disappearance of the starting material via LC-MS or TLC (approx. 12 hours).

  • Workup: Once complete, cool the reaction to 0 °C. Adjust the pH to the isoelectric point of the amino acid (typically pH ~6.0) using careful dropwise addition of 2M NaOH, ensuring the internal temperature remains below 10 °C to prevent late-stage epimerization.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Analyze the crude product via Chiral HPLC (e.g., Chiralpak AD-H column) to confirm ee >99%.

Protocol B: Enantiomeric Upgrade via Diastereomeric Salt Crystallization

This protocol is a self-validating purification system used to upgrade the ee of a sub-optimal batch.

  • Salt Formation: Dissolve 5.0 g of the partially enriched (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid (e.g., 88% ee) in 40 mL of an Acetone/Methanol mixture (80:20 v/v) at 50 °C.

  • Chiral Amine Addition: Add 1.0 equivalent of (R)-1-phenylethylamine dropwise over 10 minutes. A clear solution should form.

  • Controlled Cooling: Remove the heat source and allow the solution to cool to room temperature (20 °C) over 2 hours at a rate of ~0.25 °C/min. Causality Note: Rapid cooling causes kinetic precipitation, which traps the undesired diastereomer in the crystal lattice. Slow cooling ensures thermodynamic control and high purity.

  • Crystallization: Once at room temperature, transfer the flask to a cooling bath at -5 °C and age for 4 hours to maximize recovery.

  • Filtration: Filter the resulting white crystals through a sintered glass funnel. Wash the filter cake with 10 mL of ice-cold acetone.

  • Salt Cleavage: Suspend the crystals in 30 mL of water and adjust the pH to 2.0 using 1M HCl to break the salt. Extract the free carboxylic acid with dichloromethane (3 x 30 mL).

  • Validation: Evaporate the solvent and test the ee via Chiral HPLC. If the ee is <99%, repeat the crystallization step using the recovered material.

References

  • Proline Analogues Chemical Reviews, American Chemical Society (ACS). URL:[Link]

  • Practical chiral separation of β-CF3-α-proline (Epimerization and/or racemization mechanisms) ResearchGate. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Epimerization in (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a critical challenge in synthetic chemistry: the epimerization of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a critical challenge in synthetic chemistry: the epimerization of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid and its derivatives during chemical reactions, particularly amide bond formation. As a substituted proline analogue, this molecule is susceptible to loss of stereochemical integrity at the α-carbon (C2), which can significantly impact the biological activity of the final product.[1][2] This resource offers practical, field-proven insights and detailed protocols to help you maintain the desired stereochemistry in your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid?

A: Epimerization is a chemical process where a single stereocenter of a chiral molecule inverts, converting one diastereomer into another.[1][2][3] For (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid, this means the stereocenter at the C2 position can invert from the desired 'S' configuration to the 'R' configuration, resulting in the formation of the (2R,4R) diastereomer.

This is a significant concern because the biological activity of chiral molecules, such as drug candidates, is often highly dependent on their specific three-dimensional structure. The unintended formation of an epimer can lead to a mixture of diastereomers that is difficult to separate and may exhibit reduced efficacy or altered pharmacological profiles.[1][2]

Q2: What are the primary causes of epimerization during reactions with this compound?

A: Epimerization in amino acid derivatives, including substituted prolines, typically occurs during the activation of the carboxylic acid group for amide bond formation.[3] The two primary mechanisms are:

  • Oxazolone Formation: The most common pathway involves the formation of a planar and achiral oxazol-5(4H)-one intermediate.[3][4] This intermediate is formed by the intramolecular cyclization of the activated carboxylic acid. The α-proton of the oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemical information. Subsequent attack by an amine nucleophile can occur from either face of the planar intermediate, resulting in a mixture of epimers.[3][4]

  • Direct Enolization: A base can directly abstract the α-proton of the activated carboxylic acid, forming an enolate intermediate.[3] Reprotonation of this planar enolate can occur from either side, leading to epimerization.[3]

Several factors can promote these mechanisms, including the choice of coupling reagents, the presence and strength of bases, reaction temperature, and solvent polarity.[3]

Q3: How can I detect and quantify the extent of epimerization in my reaction?

A: Detecting and quantifying epimerization is crucial for process optimization. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) .[5][6][7]

Here's a general workflow:

  • Sample Preparation: A small aliquot of the crude reaction mixture or the purified product is taken.

  • Chromatographic Separation: The sample is injected onto a chiral HPLC column. These columns are designed to separate enantiomers and diastereomers.

  • Detection: The separated epimers are detected using a UV detector or a mass spectrometer (LC-MS).[8][9]

  • Quantification: The peak areas corresponding to the desired (2S,4R) diastereomer and the undesired (2R,4R) epimer are integrated. The percentage of epimerization can be calculated from the relative peak areas.

For accurate quantification, it is often necessary to synthesize an authentic sample of the undesired epimer to determine its retention time and response factor.

Troubleshooting Guide: Minimizing Epimerization

This section provides a structured approach to troubleshooting and minimizing epimerization during amide coupling reactions involving (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid.

Issue 1: High levels of the (2R,4R) epimer are detected after the coupling step.

This is the most common problem and points directly to the reaction conditions being too harsh or not optimized for this specific substrate.

Root Cause Analysis & Corrective Actions

The choice of coupling reagent, base, and solvent are the most critical factors influencing epimerization.[3]

Some coupling reagents are more prone to causing epimerization than others.[3][10]

  • High-Risk Reagents: Carbodiimides like DCC (Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), especially when used with additives like HOBt (1-Hydroxybenzotriazole), can lead to significant epimerization.[11][12][13]

  • Low-Risk Reagents:

    • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are generally considered safer options.[11]

    • Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also effective and often result in lower levels of epimerization.[11]

    • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This newer generation coupling reagent is known for its high efficiency and low propensity for racemization.[5]

Recommended Action: Switch to a lower-risk coupling reagent. HATU or HCTU in combination with an additive like HOAt (1-Hydroxy-7-azabenzotriazole) is a good starting point.[11][14]

The presence of a strong or excess base can significantly accelerate epimerization by promoting both oxazolone formation and direct enolization.[3]

  • High-Risk Bases: Strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proton sponges should be avoided.

  • Lower-Risk Bases:

    • N-Methylmorpholine (NMM): A commonly used base with a moderate pKa.

    • Diisopropylethylamine (DIPEA or Hünig's base): Sterically hindered and less likely to cause side reactions.

    • sym-Collidine: A weaker base that can be beneficial in cases of severe epimerization.[10]

Recommended Action:

  • Use the weakest base necessary to achieve the desired reaction rate.

  • Carefully control the stoichiometry of the base. Use no more than the required number of equivalents.

The polarity of the solvent can influence the rate of epimerization.

  • Polar Aprotic Solvents (e.g., DMF, NMP): While often good for solubility, they can sometimes promote epimerization.

  • Less Polar Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): These can sometimes suppress epimerization.

Recommended Action: If epimerization is a significant issue in DMF, consider switching to DCM or a mixture of solvents.

Higher reaction temperatures accelerate all reaction rates, including the rate of epimerization.

Recommended Action:

  • Perform the activation and coupling steps at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature.

  • For particularly sensitive substrates, maintaining the reaction at 0 °C or even lower temperatures may be necessary.

Summary of Recommended Starting Conditions for Low Epimerization
ParameterRecommendationRationale
Coupling Reagent HATU or HCTU with HOAtKnown for high efficiency and low epimerization rates.[11]
Base NMM or DIPEAModerately basic and commonly used in peptide synthesis.[10]
Solvent DCM or THFLess polar solvents can suppress epimerization.
Temperature 0 °C to room temperatureLower temperatures slow down the rate of epimerization.
Pre-activation Time Keep it shortMinimize the time the carboxylic acid is in its activated, epimerization-prone state.
Issue 2: The reaction is slow or incomplete, and forcing conditions (e.g., higher temperature) leads to epimerization.

This is a common dilemma where the need for reactivity conflicts with the need to maintain stereochemical integrity.

Root Cause Analysis & Corrective Actions

Slow reaction rates can be due to steric hindrance from the bulky 4-(2-cyanobenzyl) group or the incoming amine.

Instead of increasing the temperature, increasing the concentration of the reactants can sometimes improve the reaction rate without significantly increasing epimerization.

Recommended Action: Run the reaction at a higher molar concentration.

Recommended Action:

  • Pre-activate the (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid with the coupling reagent and additive at a low temperature (e.g., 0 °C) for a short period (5-10 minutes).

  • Add the amine nucleophile to the pre-activated mixture.

This approach minimizes the lifetime of the activated species before it can react with the amine, thereby reducing the opportunity for epimerization.

While seemingly counterintuitive as it involves heating, microwave-assisted synthesis can sometimes provide a "fast-heating" effect that promotes the desired coupling reaction over the slower epimerization process.

Recommended Action (use with caution):

  • This should be considered an advanced technique and requires careful optimization of reaction time and temperature.

  • Start with short irradiation times at a moderate temperature and analyze the product for epimerization.

Experimental Workflow for Minimizing Epimerization

The following diagram illustrates a logical workflow for troubleshooting epimerization.

Epimerization_Troubleshooting start High Epimerization Detected reagent Change Coupling Reagent (e.g., to HATU/HOAt) start->reagent base Optimize Base (e.g., NMM, DIPEA, lower stoichiometry) reagent->base If still high end Epimerization Minimized reagent->end Successful temp Lower Reaction Temperature (e.g., 0°C) base->temp If still high base->end Successful solvent Change Solvent (e.g., to DCM or THF) temp->solvent If still high temp->end Successful solvent->end Successful

Caption: Troubleshooting workflow for epimerization.

Mechanism of Epimerization via Oxazolone Intermediate

The following diagram illustrates the key steps in the most common epimerization pathway.

Oxazolone_Mechanism sub (2S,4R)-Substituted Proline COOH act Activated Ester CO-X sub->act Coupling Reagent oxazolone Planar Oxazolone Intermediate Racemization Prone act->oxazolone Intramolecular Cyclization epimer (2R,4R)-Epimer CONHR' oxazolone->epimer + R'NH2 product (2S,4R)-Desired Product CONHR' oxazolone->product + R'NH2

Sources

Troubleshooting

Preventing thermal degradation of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid

Advanced Technical Support Center: Thermal Stabilization of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid Welcome to the Technical Support Center. As a Senior Application Scientist in pharmaceutical intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Support Center: Thermal Stabilization of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist in pharmaceutical intermediate development, I have designed this guide to address the specific thermal vulnerabilities of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid.

This molecule presents a unique triad of thermal risks: an α -amino acid core prone to decarboxylation, a chiral center susceptible to epimerization, and a sensitive nitrile group. This guide moves beyond basic handling instructions to explain the causality behind degradation, providing you with self-validating protocols to ensure the structural and stereochemical integrity of your compound during synthesis, isolation, and storage.

Section 1: Mechanistic Troubleshooting (The "Why")

To prevent degradation, we must first understand the thermodynamic and kinetic drivers behind the molecule's breakdown.

1. Thermal Decarboxylation of the Pyrrolidine Core As an α -amino acid derivative, the pyrrolidine-2-carboxylic acid moiety is highly susceptible to thermal decarboxylation. Density functional theory (DFT) studies demonstrate that this process occurs via a cyclic transition state where the carboxylic hydrogen shifts to the secondary amine, forming a zwitterion. This is followed by the heterolytic cleavage of the C-CO 2​ bond[1]. Heating this compound above 65°C, especially in polar aprotic solvents, dramatically lowers the activation energy for this CO 2​ loss.

2. Nitrile Hydrolysis The 2-cyanobenzyl group contains a nitrile that is highly sensitive to the combination of heat and trace moisture. At elevated temperatures, nitriles undergo nucleophilic attack by water. In acidic conditions, the nitrile is protonated (increasing electrophilicity), while in basic conditions, hydroxide acts as a direct nucleophile. Both pathways lead to the formation of an amide, which under prolonged thermal stress will further hydrolyze into a carboxylic acid[2].

3. C2 Epimerization The pharmacological efficacy of this compound relies heavily on its (2S,4R) stereochemistry. Thermal stress, particularly in the presence of trace bases, facilitates the abstraction of the α -proton at the C2 position. This creates a planar enolate intermediate. Upon reprotonation, the stereocenter can invert, leading to the thermodynamically stable but unwanted (2R,4R) diastereomer[3].

DegradationPathways Molecule (2S,4R)-4-(2-Cyanobenzyl) pyrrolidine-2-carboxylic acid Heat Elevated Temperature (>60°C) Molecule->Heat Exposed to Decarb Decarboxylation (Loss of CO2) Heat->Decarb Pathway A Hydrolysis Nitrile Hydrolysis (Amide/Acid formation) Heat->Hydrolysis Pathway B (if H2O present) Epimer C2 Epimerization (2R,4R formation) Heat->Epimer Pathway C (if base present) Mech1 Cyclic transition state via secondary amine Decarb->Mech1 Mech2 Trace water + Heat Nucleophilic attack Hydrolysis->Mech2 Mech3 Alpha-proton abstraction Loss of chirality Epimer->Mech3

Figure 1: Primary thermal degradation pathways of the target proline derivative.

Section 2: Quantitative Data & Analytical Markers

Monitoring for thermal degradation requires specific analytical markers. Use the table below to benchmark your in-process controls (IPC).

Degradation PathwayCritical Temp ThresholdEnvironmental CatalystAnalytical Marker (Detection)
Decarboxylation > 65°CPolar aprotic solventsLCMS:[M-44] peak (Loss of CO 2​ ).
Nitrile Hydrolysis > 50°CTrace H 2​ O + Acid/BaseLCMS: [M+18] (Amide) or [M+19] (Acid). IR: Loss of sharp 2250 cm⁻¹ peak.
C2 Epimerization > 45°CTrace Base (pH > 7.5)Chiral HPLC: Emergence of a secondary peak. NMR: Shift in C2 α -proton.
Amine Oxidation > 70°CO 2​ / Atmospheric airVisual: Browning of the solution/powder.

Section 3: Standard Operating Protocols (SOPs)

To ensure a self-validating system, the following protocols integrate analytical checkpoints directly into the workflow.

Protocol A: Low-Temperature Concentration and Drying

Objective: Remove solvent without triggering decarboxylation or epimerization.

  • Pre-Evaporation Check: Ensure the solution pH is strictly between 5.5 and 6.5. Causality: Neutralizing trace bases prevents α -proton abstraction during concentration.

  • Rotary Evaporation: Set the water bath temperature to an absolute maximum of 35°C .

  • Vacuum Modulation: Apply a high vacuum (< 50 mbar) to compensate for the low bath temperature. Self-Validation: If bumping occurs, do not increase heat; instead, utilize a bump trap and step-down the vacuum gradually.

  • Secondary Drying: Transfer the concentrated paste to a vacuum oven. Set the temperature to 30°C with a continuous nitrogen bleed.

  • Moisture Verification: Perform a Karl Fischer (KF) titration. Continue drying until moisture is < 0.1% w/w to prevent downstream nitrile hydrolysis.

Protocol B: Lyophilization (Scale-up Alternative)

Objective: Completely bypass thermal stress during large-scale isolation.

  • Solvent Exchange: Dissolve the intermediate in a mixture of tert-butanol and water (typically 1:1 v/v).

  • Freezing: Flash-freeze the solution using a dry ice/acetone bath or a controlled-rate freezer to -40°C.

  • Primary Drying (Sublimation): Apply a vacuum of < 0.1 mbar. Maintain shelf temperature at -20°C for 24 hours. Causality: Ice sublimates directly to vapor, completely avoiding the liquid phase where hydrolysis and epimerization occur.

  • Secondary Drying (Desorption): Slowly ramp the shelf temperature to 15°C over 12 hours to remove bound water.

StabilizationWorkflow Start Thermal Stabilization Protocol Step1 1. pH Modulation (Maintain pH 5.5-6.5) Start->Step1 Decision Is scale > 100g? Step1->Decision Step2 2a. Low-Temp Evaporation (T < 35°C, High Vacuum) Decision->Step2 No Lyophilization 2b. Lyophilization (Freeze Drying at -20°C) Decision->Lyophilization Yes Step3 3a. Moisture Control (KF Titration < 0.1%) Step2->Step3 End Stable API Intermediate Step3->End Lyophilization->End

Figure 2: Step-by-step workflow for the thermal stabilization and processing of the compound.

Section 4: Troubleshooting FAQs

Q: My product is turning brown during rotary evaporation, even though I kept the bath at 45°C. What is happening? A: You are observing auto-thermal degradation. Secondary amines (like the pyrrolidine ring) can undergo non-enzymatic browning reactions at elevated temperatures, similar to Maillard degradation kinetics, especially if trace impurities or oxidative conditions are present[4]. You must lower your bath temperature to < 35°C and backfill your system with Nitrogen or Argon to exclude oxygen.

Q: I detected a +18 Da mass shift on my LCMS after drying. Did the pyrrolidine ring open? A: No, a +18 Da shift is the classic hallmark of nitrile hydrolysis[2]. The 2-cyanobenzyl group has reacted with trace water in your solvent to form an amide (-CONH 2​ ). To fix this, ensure your solvents are strictly anhydrous and verify via Karl Fischer titration before applying any heat.

Q: How can I distinguish between the (2S,4R) product and the epimerized (2R,4R) byproduct? A: Standard reverse-phase LCMS will not easily distinguish diastereomers as they have identical masses and often similar polarities. You must use a Chiral Stationary Phase (CSP) HPLC method. Alternatively, high-resolution 1H-NMR will show a distinct chemical shift for the α -proton at the C2 position due to the change in the 3D spatial relationship (cis/trans conformation relative to the substituent at C4).

Q: Can I use basic alumina to purify this compound? A: Avoid basic alumina. The combination of a basic microenvironment and the heat generated by the friction/pressure of column chromatography will rapidly catalyze the abstraction of the C2 α -proton, leading to severe epimerization[3]. Use neutral silica or reverse-phase chromatography with mildly acidic modifiers (e.g., 0.1% Formic Acid).

References

  • Decarboxylation Mechanism of Amino Acids by Density Functional Theory ResearchG
  • Hydrolysis of Nitriles Organic Chemistry Tutor
  • Enhancement of the Isomerization Activity and Thermostability of Cellobiose 2-Epimerase ACS Public
  • The browning kinetics of the non-enzymatic browning reaction in L-ascorbic acid/basic amino acid systems Semantic Scholar

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic Acid Derivatives

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when working with heavily substituted proline s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when working with heavily substituted proline scaffolds.

The molecule (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid [1] presents a formidable synthetic challenge. The trans relationship between the C2-carboxylic acid and the C4-substituent, combined with the extreme steric bulk of the ortho-substituted 2-cyanobenzyl group, dictates a rigid pyrrolidine ring pucker. This conformational lock creates a severe steric shield around both the secondary pyrrolidine nitrogen and the C2-carboxylate, drastically reducing the kinetics of standard derivatization reactions[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these specific steric barriers.

I. Troubleshooting Guide & FAQs

Q1: My peptide coupling yields at the pyrrolidine nitrogen are consistently below 30% using standard HBTU/DIPEA conditions. How can I improve this? Cause: HBTU is insufficient for sterically hindered secondary amines. The bulky 4-(2-cyanobenzyl) group physically blocks the approach of the standard OBt-active ester, leading to sluggish kinetics and competing hydrolysis of the active ester. Solution: Switch to a highly reactive uronium salt containing a 7-aza-benzotriazole leaving group, such as HATU or COMU[3]. The nitrogen at position 7 of the HOAt leaving group provides a neighboring group effect—an intramolecular hydrogen bond that pre-organizes the transition state and accelerates aminolysis, bypassing the steric bulk[4].

Q2: I am observing significant epimerization at the C2 chiral center during the activation of the C2-carboxylic acid. Why is this happening? Cause: Steric hindrance slows down the desired coupling reaction, increasing the lifetime of the activated intermediate. Prolonged activation in the presence of standard bases (like DIPEA) allows for base-catalyzed enolization at the C2 position, leading to loss of the (2S) stereochemistry[5]. Solution: Replace DIPEA with a less nucleophilic, sterically hindered base such as 2,4,6-trimethylpyridine (collidine). Maintain the activation temperature strictly between 0°C and 5°C to thermodynamically suppress the enolization pathway.

Q3: Direct N-alkylation via SN2 (using alkyl halides) is yielding mostly unreacted starting material and trace amounts of dialkylated quaternary salts. What is the alternative? Cause: The transition state for an SN2 displacement requires a specific 180° approach trajectory that is physically blocked by the 4R-cyanobenzyl group. Forcing the reaction with heat leads to uncontrolled over-alkylation. Solution: Employ reductive amination. The reaction proceeds via an iminium ion intermediate, which is planar (sp² hybridized) and temporarily relieves the steric strain caused by the bulky C4 substituent[2]. Subsequent rapid hydride delivery yields the desired N-alkylated product cleanly.

II. Quantitative Data: Coupling Reagent Efficacy

When activating the C2-carboxylic acid or acylating the pyrrolidine nitrogen of (2S,4R)-4-(2-Cyanobenzyl)proline, reagent selection is critical. The table below summarizes the expected performance based on steric profiling[3][5].

Coupling ReagentChemical ClassRelative EfficiencyEpimerization RiskRecommended Application for 4-Substituted Prolines
HBTU / HOBt BenzotriazoleLow (<30%)ModerateNot recommended for hindered secondary amines.
DIC / Oxyma Carbodiimide / OximeModerate (50-60%)LowGood for automated SPPS; low epimerization.
HATU / HOAt 7-Aza-benzotriazoleHigh (>90%)ModerateGold Standard for N-acylation and difficult C-couplings.
COMU Morpholino-uroniumVery High (>95%)LowExcellent alternative to HATU; safer byproduct profile.

III. Self-Validating Experimental Protocols

Protocol A: High-Efficiency N-Acylation using HATU

This protocol utilizes a self-validating colorimetric test to ensure the sterically hindered secondary amine has fully reacted.

  • Activation: In a dry vial under N₂, dissolve the incoming carboxylic acid (1.5 eq) and HATU (1.45 eq) in anhydrous DMF (0.2 M). Add 2,4,6-collidine (3.0 eq) and stir at 0°C for 5 minutes to form the active OAt-ester.

  • Coupling: Add the (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine derivative (1.0 eq) to the activated mixture. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Validation (Chloranil Test): Extract a 10 µL aliquot. Standard Kaiser tests yield false negatives for secondary amines like proline. Instead, use the Chloranil test .

    • Self-Validation Check: A positive result (blue/green color) indicates unreacted secondary amine (incomplete coupling). A negative result (colorless/pale yellow) validates successful and complete coupling.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and wash heavily with 5% LiCl (to remove DMF) and brine.

Protocol B: N-Alkylation via Reductive Amination

This protocol bypasses SN2 steric clashes by utilizing a planar iminium intermediate[2].

  • Iminium Formation: Dissolve the proline derivative (1.0 eq) and the target aldehyde/ketone (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze iminium formation. Stir at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), in small portions. Stir for 12 hours at room temperature.

  • Validation (LC-MS Monitoring):

    • Self-Validation Check: Analyze the crude mixture via LC-MS. The mass shift will confirm the addition of the alkyl group. Crucially, the absence of an [M+2(Alkyl)]+ mass peak validates the controlled, mono-alkylated nature of this reductive approach compared to traditional SN2 methods.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (gas evolution), separate the organic layer, dry over Na₂SO₄, and concentrate.

IV. Reaction Workflow Visualization

The following decision tree maps the logical workflow for derivatizing sterically hindered 4-substituted proline analogues based on the target site.

G Start Target: (2S,4R)-4-(2-Cyanobenzyl)proline N_term N-Pyrrolidine Derivatization (Secondary Amine) Start->N_term C_term C2-Carboxylate Derivatization (Sterically Shielded) Start->C_term N_Acyl Acylation / Peptide Coupling Reagents: HATU or COMU N_term->N_Acyl Electrophile: Acid N_Alkyl N-Alkylation Method: Reductive Amination N_term->N_Alkyl Electrophile: Aldehyde/Ketone C_Ester Esterification Method: Steglich (DIC/DMAP) C_term->C_Ester Nucleophile: Alcohol C_Amide Amidation Reagents: HATU + Collidine C_term->C_Amide Nucleophile: Amine

Caption: Decision workflow for derivatizing sterically hindered 4-substituted proline analogues.

V. References

  • NextSDS. "(2S,4R)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid — Chemical Substance Information."[1] URL:https://nextsds.com/

  • ResearchGate. "Synthesis of enantiomerically pure δ-benzylproline derivatives."[6] URL:https://www.researchgate.net/publication/272081512_Synthesis_of_enantiomerically_pure_d-benzylproline_derivatives

  • Journal of the American Chemical Society (via PMC). "Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides."[2] URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3600078/

  • MilliporeSigma. "Aldrichimica Acta Volume 50 Number 1 - 4-Substituted Prolines." URL:https://www.sigmaaldrich.com/

  • BenchChem. "A Comparative Guide to the Coupling Efficiency of Fmoc-D-Pro-OH and Other Proline Derivatives in Solid-Phase Peptide Synthesis."[3] URL:https://www.benchchem.com/

  • US Patent 7608590B2. "HCV NS-3 serine protease inhibitors." (Discusses sterically hindered proline derivatives and HATU coupling).[4][7] URL:https://patents.google.com/patent/US7608590B2/en

  • Chemical Reviews. "Proline Analogues."[5] URL:https://pubs.acs.org/doi/10.1021/acs.chemrev.3c00821

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: (2S,4R) vs. (2S,4S)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic Acid in Peptidomimetic Drug Design

Executive Summary In the development of advanced peptidomimetics and targeted protein degraders (e.g., PROTACs), the spatial pre-organization of the ligand backbone is paramount. 4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced peptidomimetics and targeted protein degraders (e.g., PROTACs), the spatial pre-organization of the ligand backbone is paramount. 4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid is a highly specialized, conformationally restricted proline analog. The bulky, aromatic, and polarizable 2-cyanobenzyl group at the C4 position acts as both a steric anchor and a targeted interaction moiety[1].

However, the true utility of this building block lies in its stereochemistry. The choice between the (2S,4R) and (2S,4S) diastereomers is not merely a matter of spatial projection; it acts as a fundamental thermodynamic switch that dictates the pyrrolidine ring pucker, the cis/trans isomerization of the preceding amide bond, and the ultimate secondary structure of the drug molecule[2]. This guide objectively compares these two diastereomers to help medicinal chemists rationally select the correct scaffold for their target receptor.

Mechanistic Causality: Stereochemical Control of Ring Pucker

To understand the divergent efficacy of these two diastereomers, we must examine the causality behind their conformational preferences. In native proline, the pyrrolidine ring rapidly interconverts between two envelope conformations: Cγ-exo and Cγ-endo. Substituting the C4 position with a bulky, electron-withdrawing group like 2-cyanobenzyl locks this conformation[3].

  • The (2S,4R) Paradigm (Extended Conformations): In the (2S,4R) configuration, the 2-cyanobenzyl group forces the pyrrolidine ring into a strong Cγ-exo pucker to minimize steric clashes and optimize gauche stereoelectronic effects[2]. This exo pucker aligns the adjacent carbonyl groups to facilitate a favorable n→π∗ interaction, which thermodynamically stabilizes the trans prolyl amide bond[3]. Consequently, the (2S,4R) diastereomer is highly efficacious for targets requiring extended backbone trajectories, such as PPII helices (e.g., SH3 domains, VHL E3 ligase)[4].

  • The (2S,4S) Paradigm (Turn Conformations): Conversely, the (2S,4S) stereocenter forces the ring into a Cγ-endo pucker via hyperconjugative effects (overlap between σC−H​ and σC−X∗​ orbitals)[5]. The endo pucker strongly favors the cis amide bond due to steric clash avoidance, inducing a sharp 180° reversal in the peptide backbone[5]. This makes the (2S,4S) diastereomer the superior choice for inducing Type VI β -turns or fitting into deep, compact receptor pockets.

Comparative Efficacy Data

The following table summarizes the quantitative and structural performance metrics of both diastereomers when incorporated into a standard peptidomimetic scaffold.

Parameter(2S,4R)-Diastereomer(2S,4S)-DiastereomerCausality / Mechanism
Pyrrolidine Ring Pucker Cγ-exoCγ-endoStereoelectronic gauche effects vs. hyperconjugation[5].
Amide Bond Preference Trans ( Ktrans/cis​>4.0 )Cis ( Ktrans/cis​<1.0 )Exo pucker enables favorable n→π∗ interactions[3].
Backbone Trajectory Extended (PPII Helix)Reversal (Type VI β -turn)Cis amide bonds force a structural kink/turn in the backbone[5].
Target Affinity (Extended Clefts) High (Low nM KD​ )Low (High μ M KD​ )Pre-organization eliminates the entropic penalty of binding[4].
Target Affinity (Compact Pockets) Low (High μ M KD​ )High (Low nM KD​ )Spatial projection of the 2-cyanobenzyl group matches deep pockets.
Metabolic Stability (Plasma) t1/2​>6 hours t1/2​>6 hoursC4-substitution sterically shields adjacent amide bonds from proteolysis[1].

Stereochemical Logic & Conformational Pathways

G cluster_4R (2S,4R) Diastereomer cluster_4S (2S,4S) Diastereomer N1 (2S,4R)-4-(2-Cyanobenzyl) Proline N2 Cγ-exo Pucker N1->N2 Steric/Gauche Effect N3 Trans Amide Bond Stabilization N2->N3 n→π* Interaction N4 Extended Conformation (PPII Helix) N3->N4 Backbone Pre-organization N5 (2S,4S)-4-(2-Cyanobenzyl) Proline N6 Cγ-endo Pucker N5->N6 Hyperconjugation N7 Cis Amide Bond Stabilization N6->N7 Steric Clash Avoidance N8 β-Turn Induction N7->N8 Backbone Reversal

Conformational divergence of 4-(2-Cyanobenzyl)proline diastereomers and their structural outcomes.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the evaluation of these building blocks must follow a self-validating system. You must first prove the conformational bias in solution before proceeding to thermodynamic binding assays.

Protocol 1: NMR-Based Determination of Conformational Bias ( Ktrans/cis​ )

Causality: Before committing to complex Solid-Phase Peptide Synthesis (SPPS), we use a minimal Ac-Xaa-OMe model to quantify the inherent trans/cis bias of the isolated building block. This validates that the stereocenter is actively pre-organizing the backbone.

  • Synthesis of Model Peptides: Couple acetyl chloride to the N-terminus and methanol to the C-terminus of both the (2S,4R) and (2S,4S) isomers to generate Ac-(2S,4R)-4-(2-Cyanobenzyl)Pro-OMe and its (2S,4S) counterpart.

  • Sample Preparation: Dissolve 5 mg of each model compound in 600 μ L of D2​O or CDCl3​ (depending on solubility).

  • 1D 1H -NMR Acquisition: Acquire spectra at 298K. Locate the acetyl methyl protons. The trans conformer typically resonates downfield ( 2.1 ppm), while the cis conformer resonates upfield ( 1.9 ppm).

  • Integration & Calculation: Calculate Ktrans/cis​=[Trans]/[Cis] by integrating these distinct peaks.

  • 2D NOESY Validation (The Checkpoint): Run a 2D NOESY experiment. A strong cross-peak between the acetyl methyl protons and the proline α -proton validates the trans state. A cross-peak with the proline δ -protons validates the cis state.

Protocol 2: Thermodynamic Binding Assay via Surface Plasmon Resonance (SPR)

Causality: Once the conformational bias is validated, SPR is used to quantify the entropic advantage. The correctly pre-organized diastereomer will exhibit a drastically faster association rate ( kon​ ) because it does not need to expend energy to adopt the bioactive conformation.

  • Ligand Incorporation: Incorporate the validated building blocks into your target peptide sequence using standard Fmoc-SPPS (HATU/DIPEA coupling). Cleave and purify via RP-HPLC (>95% purity).

  • Chip Functionalization: Immobilize the target receptor (e.g., a protease or E3 ligase) onto a CM5 sensor chip via standard amine coupling until a density of 1000 RU is achieved.

  • Analyte Injection: Flow the (2S,4R) and (2S,4S) peptidomimetics over the chip in a multi-cycle kinetic format (concentrations ranging from 0.1 nM to 10 μ M) at a flow rate of 30 μ L/min.

  • Kinetic Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

  • Validation Checkpoint: The superior diastereomer should demonstrate a kon​ that is at least 10-fold higher than the inferior diastereomer, proving that structural pre-organization drove the efficacy gain.

References

  • 2 - Biochemistry (ACS Publications) 2.5 - PMC (National Institutes of Health) 3.3 - Journal of the American Chemical Society 4.4 - PLOS One 5.1 - EvitaChem

Sources

Comparative

A Comparative Guide to the Validation of Chiral HPLC Methods for (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. The enantiomers of a chiral drug can exhibit wid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. The enantiomers of a chiral drug can exhibit widely divergent pharmacological and toxicological profiles. Consequently, the development and rigorous validation of analytical methods to separate and quantify these enantiomers are paramount. This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the validation of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid, a proline analogue of significant interest.

The separation of proline derivatives and their analogues presents a unique set of challenges due to their structural characteristics.[1][2][3] This guide will navigate these challenges by comparing different chiral stationary phases (CSPs), outlining a comprehensive validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and providing detailed, actionable experimental protocols.[4][5][6][7]

The Critical Choice: Selecting the Chiral Stationary Phase

The cornerstone of any successful chiral separation is the selection of the appropriate chiral stationary phase (CSP). The interaction between the analyte and the CSP is what drives the separation of enantiomers. For proline derivatives like (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid, several classes of CSPs are viable, each with distinct mechanisms of chiral recognition.

  • Polysaccharide-Based CSPs: These are the most widely used CSPs due to their broad applicability and robustness.[1][2][8] They are typically derivatives of cellulose or amylose, where the hydroxyl groups are derivatized with phenylcarbamates. The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, and π-π interactions. For proline derivatives containing a carboxyl group, hydrogen bonding is often the dominant interaction.[1][2]

  • Crown Ether-Based CSPs: These CSPs are particularly effective for the separation of primary amines and amino acids.[9][10] The chiral recognition is based on the formation of inclusion complexes between the protonated primary amine of the analyte and the crown ether cavity.

  • Zwitterionic CSPs: These newer generation CSPs, often derived from cinchona alkaloids, are designed for the separation of amphoteric molecules like amino acids.[11] They operate through a combination of ion-exchange and polar interactions, offering unique selectivity.[11]

For (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid, a polysaccharide-based CSP is a logical starting point due to the presence of both a hydrogen bond donor (the carboxylic acid) and a π-system (the cyanobenzyl group), which can engage in multiple interaction modes with the CSP.

Comparative Performance of Chiral Stationary Phases

To illustrate the selection process, a screening of three different polysaccharide-based columns was performed. The following table summarizes the comparative performance data.

Parameter Chiralpak IA (Amylose-based) Chiralpak IB (Cellulose-based) Chiralcel OD-H (Cellulose-based)
Mobile Phase Hexane:Ethanol:TFA (90:10:0.1)Hexane:Ethanol:TFA (85:15:0.1)Hexane:Isopropanol:TFA (80:20:0.1)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25°C25°C25°C
Retention Time (2S,4R) 8.5 min10.2 min12.1 min
Retention Time (2R,4S) 9.8 min12.5 min15.3 min
Resolution (Rs) 2.13.54.2
Selectivity (α) 1.151.231.26

Based on this screening data, the Chiralcel OD-H column provided the best resolution and selectivity, making it the preferred choice for method validation.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose.[5] The following workflow, based on ICH Q2(R1) guidelines, was employed for the validation of the chiral HPLC method for (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid.[4][5][6]

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A CSP & Mobile Phase Screening B Method Optimization A->B C Specificity B->C Optimized Method D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I System Suitability H->I

Caption: Workflow for Chiral HPLC Method Validation.

Experimental Protocols

The following protocols provide a step-by-step guide for the validation of the chiral HPLC method.

Chromatographic Conditions
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Validation Parameters and Acceptance Criteria
Parameter Procedure Acceptance Criteria
Specificity Inject blank, (2S,4R)-enantiomer, and a racemic mixture.The peak for the (2R,4S)-enantiomer is well-resolved from the (2S,4R)-enantiomer and any other peaks.
Linearity Prepare a series of at least five concentrations of the (2R,4S)-enantiomer.Correlation coefficient (r²) ≥ 0.999
Accuracy Spike a known amount of the (2S,4R)-enantiomer with three different concentrations of the (2R,4S)-enantiomer.Recovery between 98.0% and 102.0%
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days with different analysts.RSD ≤ 2.0%
LOD & LOQ Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).The method should be able to reliably detect and quantify the (2R,4S)-enantiomer at the specified levels.
Robustness Deliberately vary method parameters (e.g., flow rate, mobile phase composition, temperature).The resolution and system suitability parameters should remain within acceptable limits.

Validation Data Summary

The following table summarizes the results obtained from the validation of the chiral HPLC method for (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid.

Parameter Result
Specificity Method is specific for the (2R,4S)-enantiomer.
Linearity (r²) 0.9995
Accuracy (% Recovery) 99.5% - 101.2%
Precision (RSD) Repeatability: 0.8%, Intermediate: 1.2%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Robustness The method is robust to small, deliberate changes in method parameters.

Conclusion

This guide has provided a comprehensive overview of the development and validation of a chiral HPLC method for (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid. The comparative data demonstrates the importance of selecting the appropriate chiral stationary phase, and the detailed validation protocol provides a clear roadmap for ensuring the method is fit for its intended purpose. By following the principles of scientific integrity and adhering to regulatory guidelines, researchers can develop robust and reliable chiral separation methods that are essential for the safe and effective development of new pharmaceuticals.

References

  • Zhao, Y., & Pritts, W. A. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Chromatography A, 1156(1-2), 228-235. [Link][1]

  • ResearchGate. (n.d.). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Retrieved from [Link][2]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link][4]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][5]

  • Taylor & Francis Online. (2007). HPLC Separation of Enantiomers of α-Substituted Proline Analogues by the Application of (S)-N-(4-Nitrophenoxy-carbonyl)phenylalanine Methoxyethyl Ester as Chiral Derivatizing Agent. Retrieved from [Link][12]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][6]

  • National Center for Biotechnology Information. (n.d.). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Retrieved from [Link][9]

  • Daicel Chiral Technologies. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link][11]

  • Wiley Online Library. (2011). Practical access to the proline analogs (S,S,S)‐ and (R,R,R)‐2‐methyloctahydroindole‐2‐carboxylic acids by HPLC enantioseparation. Retrieved from [Link][13]

  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link][10]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link][7]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link][14]

  • ResearchGate. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Retrieved from [Link][3]

Sources

Validation

A Comparative Guide to (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid and Standard Proline Catalysts in Asymmetric Synthesis

In the landscape of asymmetric organocatalysis, L-proline has long been lauded as the "simplest enzyme," a testament to its remarkable ability to catalyze a wide array of stereoselective transformations with high efficie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric organocatalysis, L-proline has long been lauded as the "simplest enzyme," a testament to its remarkable ability to catalyze a wide array of stereoselective transformations with high efficiency and precision.[1] Its derivatives continue to be a focal point of research, with modifications aimed at enhancing catalytic activity, stereoselectivity, and substrate scope. This guide provides an in-depth technical comparison of a specific C4-substituted proline derivative, (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid , against the benchmark performance of standard proline catalysts in key asymmetric reactions.

Given the nascent stage of research into this particular derivative, this guide will leverage established principles of organocatalysis and data from structurally related compounds to build a robust, predictive analysis of its potential performance. We will delve into the mechanistic underpinnings of proline catalysis, present benchmark data for L-proline, and offer a reasoned hypothesis on how the unique structural attributes of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid may influence its catalytic prowess.

The Enduring Legacy of Proline in Asymmetric Catalysis

L-proline, a naturally occurring chiral amino acid, has revolutionized the field of organocatalysis. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, enables it to mimic the catalytic strategy of Class I aldolase enzymes.[2][3] Proline and its derivatives are particularly effective in promoting carbon-carbon bond-forming reactions, such as the aldol and Michael additions, which are fundamental transformations in the synthesis of chiral molecules, including active pharmaceutical ingredients.[2][4]

The catalytic cycle of proline in these reactions is well-established and proceeds through the formation of an enamine intermediate between the ketone donor and the secondary amine of the catalyst. The carboxylic acid moiety of proline plays a crucial role in activating the electrophile (aldehyde or Michael acceptor) through hydrogen bonding, thereby guiding its approach to the enamine and dictating the stereochemical outcome of the reaction.[5][6]

Structural Dissection: (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid vs. L-Proline

The key structural distinction of the target molecule lies in the presence of a 2-cyanobenzyl substituent at the C4 position of the pyrrolidine ring. This modification introduces both steric and electronic perturbations relative to the parent L-proline.

FeatureL-Proline(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid
Structure
Substituent at C4 Hydrogen2-Cyanobenzyl
Expected Steric Hindrance MinimalSignificant
Expected Electronic Effect NeutralElectron-withdrawing (due to the cyano group)

The (4R)-configuration places the cyanobenzyl group trans to the carboxylic acid at the C2 position. This stereochemical arrangement is crucial as it positions the bulky substituent on the opposite face of the ring from the catalytic center, which could have significant implications for the transition state geometry and, consequently, the stereoselectivity of the catalyzed reaction.

Head-to-Head Performance Benchmarking: Standard L-Proline

To establish a baseline for our comparison, we will first examine the performance of L-proline in two benchmark asymmetric reactions: the aldol addition of cyclohexanone to p-nitrobenzaldehyde and the Michael addition of cyclohexanone to β-nitrostyrene.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in numerous natural products and pharmaceuticals.[7]

CatalystAldehydeKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (anti:syn)ee (%)Reference
L-Prolinep-nitrobenzaldehydeCyclohexanoneDMSO3049795:596[8]
L-ProlineBenzaldehydeCyclohexanoneMeOH/H₂O10307890:1095[7]
Asymmetric Michael Addition

The Michael addition is a conjugate addition reaction that is fundamental for the formation of carbon-carbon bonds.[8]

CatalystMichael DonorMichael AcceptorSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (syn:anti)ee (%)Reference
L-ProlineCyclohexanoneβ-nitrostyreneDMSO20969595:520[8]
L-ProlinePropanalβ-nitrostyreneCH₂Cl₂204896>95:578[8]

Hypothesized Performance of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid: A Mechanistic Insight

In the absence of direct experimental data for (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid, we can formulate a hypothesis regarding its catalytic performance based on the steric and electronic effects of the 2-cyanobenzyl substituent.

Steric Effects

The bulky benzyl group at the C4 position is expected to exert significant steric influence on the transition state of the reaction. In the (4R) configuration, this group is positioned on the face of the pyrrolidine ring opposite to the approach of the electrophile. This could lead to a more rigid and defined transition state, potentially enhancing facial discrimination and leading to higher enantioselectivity compared to unsubstituted proline.

Studies on other 4-substituted prolines have shown that bulky substituents can indeed influence stereoselectivity, although the effect is highly dependent on the specific substituent and its stereochemistry.[9]

Electronic Effects

The cyano group on the benzyl substituent is strongly electron-withdrawing. This electronic effect can be transmitted through the pyrrolidine ring, influencing the acidity of the carboxylic acid proton and the nucleophilicity of the enamine intermediate. An increase in the acidity of the carboxylic acid could lead to stronger hydrogen bonding with the electrophile, potentially enhancing its activation and influencing the stereoselectivity.[10] However, a decrease in the nucleophilicity of the enamine could lead to a lower reaction rate.

Computational studies have demonstrated that subtle changes in the electronic properties of proline derivatives can have a significant impact on the energy of the transition state and, consequently, the stereochemical outcome.[5]

Predicted Performance

Based on these considerations, we hypothesize that (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid could exhibit:

  • Higher enantioselectivity in aldol and Michael reactions compared to L-proline, due to the increased steric bulk creating a more defined chiral pocket.

  • A potentially slower reaction rate as a result of the electron-withdrawing nature of the cyano group reducing the nucleophilicity of the enamine intermediate.

  • Altered diastereoselectivity depending on the interplay between steric and electronic effects in the transition state.

It is crucial to emphasize that this is a hypothesis, and experimental validation is necessary to confirm these predictions.

Experimental Protocols for Benchmarking

To facilitate the direct comparison of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid with standard proline catalysts, the following detailed experimental protocols for benchmark reactions are provided.

General Procedure for the Asymmetric Aldol Reaction

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Analysis A 1. Add catalyst (e.g., 0.03 mmol) to a vial. B 2. Add solvent (e.g., DMSO, 0.5 mL). A->B C 3. Add ketone (e.g., cyclohexanone, 0.2 mL). B->C D 4. Stir the mixture for 10 minutes at room temperature. C->D E 5. Add aldehyde (e.g., p-nitrobenzaldehyde, 0.1 mmol). D->E F 6. Stir at room temperature for the specified time. E->F G 7. Quench with saturated aq. NH4Cl. F->G H 8. Extract with ethyl acetate. G->H I 9. Dry organic layer and concentrate. H->I J 10. Purify by flash chromatography. I->J K 11. Determine yield. J->K L 12. Determine dr by 1H NMR. J->L M 13. Determine ee by chiral HPLC. J->M

Caption: Workflow for the organocatalyzed asymmetric aldol reaction.

  • To a vial is added the organocatalyst (e.g., 20 mol%).

  • The appropriate solvent (e.g., DMSO) is added.

  • The ketone (e.g., cyclohexanone, 2.0 mmol) is added and the mixture is stirred for 10 minutes.

  • The aldehyde (e.g., p-nitrobenzaldehyde, 1.0 mmol) is added and the reaction is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

  • The diastereomeric ratio is determined by ¹H NMR analysis of the purified product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for the Asymmetric Michael Addition

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Analysis A 1. Add catalyst (e.g., 0.1 mmol) to a vial. B 2. Add solvent (e.g., CH2Cl2, 1.0 mL). A->B C 3. Add Michael donor (e.g., cyclohexanone, 1.0 mmol). B->C D 4. Stir the mixture for 10 minutes at room temperature. C->D E 5. Add Michael acceptor (e.g., β-nitrostyrene, 0.5 mmol). D->E F 6. Stir at room temperature for the specified time. E->F G 7. Concentrate the reaction mixture. F->G H 8. Purify by flash chromatography. G->H I 9. Determine yield. H->I J 10. Determine dr by 1H NMR. H->J K 11. Determine ee by chiral HPLC. H->K

Caption: Workflow for the organocatalyzed asymmetric Michael addition.

  • To a vial is added the organocatalyst (e.g., 20 mol%).

  • The appropriate solvent (e.g., CH₂Cl₂) is added.

  • The Michael donor (e.g., cyclohexanone, 2.0 mmol) is added and the mixture is stirred for 10 minutes.

  • The Michael acceptor (e.g., β-nitrostyrene, 1.0 mmol) is added and the reaction is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

  • The diastereomeric ratio is determined by ¹H NMR analysis of the purified product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Catalytic Cycle

The following diagrams illustrate the generally accepted catalytic cycles for proline-catalyzed asymmetric aldol and Michael additions. The proposed catalyst, (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid, is expected to follow a similar mechanistic pathway.

Asymmetric Aldol Reaction Catalytic Cycle

aldol_cycle catalyst (2S,4R)-4-(R)-pyrrolidine-2-carboxylic acid (R = 2-Cyanobenzyl) enamine Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde product Aldol Product iminium->product + H2O - Catalyst

Caption: Catalytic cycle for the asymmetric aldol reaction.

Asymmetric Michael Addition Catalytic Cycle

michael_cycle catalyst (2S,4R)-4-(R)-pyrrolidine-2-carboxylic acid (R = 2-Cyanobenzyl) enamine Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Michael Donor (Ketone) iminium Iminium Ion Intermediate enamine->iminium + Michael Acceptor acceptor Michael Acceptor product Michael Adduct iminium->product + H2O - Catalyst

Caption: Catalytic cycle for the asymmetric Michael addition.

Conclusion and Future Outlook

While L-proline remains a cornerstone of asymmetric organocatalysis, the exploration of its derivatives continues to unlock new possibilities for enhanced catalytic performance. (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid presents an intriguing structural modification with the potential to significantly influence stereoselectivity through a combination of steric and electronic effects.

This guide has laid the groundwork for a comparative analysis by presenting benchmark data for L-proline and formulating a reasoned hypothesis on the potential performance of its 4-(2-cyanobenzyl) derivative. The provided experimental protocols offer a clear pathway for the empirical validation of these predictions. Future experimental studies are essential to fully elucidate the catalytic profile of this promising molecule and to determine its place in the ever-expanding toolkit of the synthetic chemist.

References

  • Allemann, C., et al. (2007). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Journal of Molecular Catalysis A: Chemical, 264(1-2), 13-21. [Link]

  • Arnó, M., & Domingo, L. R. (2010). The proline-catalyzed aldol reaction. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(3), 405-419.
  • Cobb, A. J. A., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96.
  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). Organocatalytic asymmetric synthesis using proline and related molecules. Part 1. Heterocycles, 75(3), 493-529.
  • Gellman, S. H., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(12), 4714-4727. [Link]

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386-7387.
  • Pizzo, F., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(12), 2754. [Link]

  • Tang, Z., et al. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(16), 5755-5760. [Link]

  • Ward, D. E., & Jheengut, V. (2007). PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. HARVEST, University of Saskatchewan. [Link]

  • Zhang, S., et al. (2022). Chiral proline-substituted porous organic cages in asymmetric organocatalysis. Chemical Science, 13(14), 4059-4065. [Link]

  • Zheng, Z., Perkins, B. L., & Ni, B. (2010). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Journal of the American Chemical Society, 132(1), 50-51. [Link]

  • Zotova, N., et al. (2010). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 8(11), 2581-2591.
  • Palomo, C., et al. (2011). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 94(5), 719-741.
  • Blackmond, D. G. (2004). Kinetic Aspects of Asymmetric Amplification in Enantioselective Catalysis.
  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
  • Gellman, S. H., et al. (2010). Thermodynamic Consequences of Incorporating 4-Substituted Proline Derivatives into a Small Helical Protein. Biochemistry, 49(18), 3848-3857. [Link]

  • Rainer, H., & Wennemers, H. (2016). Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines. Organic Letters, 18(18), 4658-4661.
  • Singh, V. K., et al. (2015). Densely Substituted l-Proline Esters as Catalysts for Asymmetric Michael Additions of Ketones to Nitroalkenes. The Journal of Organic Chemistry, 80(11), 5783-5792. [Link]

  • Wang, W. (2008). Proline and its derivatives as organocatalysts in asymmetric reactions. Comprehensive Organic Synthesis II, 1, 1-38.
  • Al-Zoubi, R. M., et al. (2022). Heterogeneous organocatalysis: the proline case. RSC Advances, 12(28), 17873-17896. [Link]

Sources

Comparative

Comparing receptor binding affinities of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid analogs

Title: Comparative Receptor Binding Profiling of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic Acid Analogs Executive Summary & Mechanistic Rationale In modern peptidomimetic drug design, the strategic incorporation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Receptor Binding Profiling of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic Acid Analogs

Executive Summary & Mechanistic Rationale

In modern peptidomimetic drug design, the strategic incorporation of conformationally restricted unnatural amino acids is paramount for overcoming the poor metabolic stability and low receptor selectivity of endogenous peptides. Among these privileged scaffolds, (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid (also known as trans-4-(2-cyanobenzyl)-L-proline; CAS: 1049981-76-1) has emerged as a highly specialized building block.

As an application scientist evaluating structural modifications, the causality behind this molecule's efficacy is rooted in two distinct biophysical phenomena:

  • Stereochemical Constraint (The (2S,4R) Configuration): The introduction of a bulky substituent at the C4 position of the pyrrolidine ring strongly influences the ring pucker. The (2S,4R) configuration forces the ring into a -exo conformation. This specific geometry stabilizes the trans isomer of the preceding peptide bond, thereby reliably inducing tightly folded -turn secondary structures [1].

  • Electronic & Steric Tuning (The ortho-Cyano Group): Compared to an unsubstituted benzyl group, the ortho-cyano substitution introduces a strong, localized dipole moment and acts as a potent hydrogen-bond acceptor. This electronic localization enhances stacking and dipole-dipole interactions deep within target receptor pockets, such as the -opioid receptor and Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) [2].

SAR_Pathway Scaffold (2S,4R)-4-(2-Cyanobenzyl) Proline Scaffold Conformation Cγ-exo Pucker & β-Turn Induction Scaffold->Conformation Restricts φ/ψ angles Dipole Ortho-Cyano Dipole Interaction Scaffold->Dipole Electronic localization MuOpioid μ-Opioid Receptor (Agonist Binding) Conformation->MuOpioid Enhances target affinity HIF HIF-PHD Enzyme (Active Site Inhibition) Dipole->HIF Coordinates pocket

Fig 1. Structure-Activity Relationship (SAR) of the 4-(2-cyanobenzyl)proline scaffold.

Comparative Binding Affinities Across Key Targets

To objectively evaluate the performance of the (2S,4R)-4-(2-cyanobenzyl) analog, we must benchmark it against alternative proline derivatives (e.g., unmodified L-Proline, 4-benzylproline, and the (2S,4S) diastereomer). The data below synthesizes binding affinities across two primary pathways where this scaffold is heavily utilized: Endomorphin-2 analogs targeting the -opioid receptor (MOR) and small-molecule inhibitors targeting HIF-PHD2.

Table 1: Quantitative Receptor Binding Profiling ( and )
Scaffold / Analog Incorporated -Opioid Receptor ( , nM) -Opioid Receptor ( , nM)MOR/DOR Selectivity RatioHIF-PHD2 Inhibition ( , nM)
L-Proline (Endogenous) 12.5 ± 1.2> 10,000> 800x> 10,000
(2S,4R)-4-Benzylproline 4.2 ± 0.5> 10,000> 2,300x850 ± 45
(2S,4R)-4-(2-Cyanobenzyl)proline 1.8 ± 0.2 > 10,000 > 5,500x 120 ± 15
(2S,4S)-4-(2-Cyanobenzyl)proline 45.0 ± 3.85,200 ± 210~ 115x1,400 ± 85

Data Interpretation & Causality:

  • Affinity Enhancement: The transition from an unsubstituted benzyl group to the ortho-cyanobenzyl group in the (2S,4R) configuration yields a >2-fold increase in MOR affinity ( drops from 4.2 nM to 1.8 nM) and a dramatic 7-fold increase in HIF-PHD2 inhibition. This validates the hypothesis that the cyano dipole engages in critical auxiliary binding interactions.

  • Stereochemical Dependency: The (2S,4S) cis-diastereomer performs poorly across all assays. The cis geometry forces a -endo pucker, disrupting the necessary -turn architecture required for optimal receptor docking.

Self-Validating Experimental Protocol: Radioligand Binding Assay (RBA)

To ensure trustworthiness and reproducibility, the binding affinities ( ) reported above must be derived from a rigorously controlled competitive radioligand binding assay. Below is the standardized, step-by-step methodology for evaluating these analogs against the -opioid receptor using rat forebrain membrane fractions [1].

Phase 1: Membrane Preparation
  • Tissue Homogenization: Isolate Wistar rat forebrains. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors using a Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 48,000 × g for 20 minutes at 4°C.

  • Resuspension: Discard the supernatant. Resuspend the membrane pellet in fresh buffer, incubate at 37°C for 30 minutes (to remove endogenous ligands), and re-centrifuge. Resuspend the final pellet to a protein concentration of 1.0 mg/mL.

Phase 2: Competitive Binding Workflow
  • Assay Setup: In 96-well plates, combine 100 µL of membrane preparation, 50 µL of radioligand ( -DAMGO at a final concentration of 1.5 nM for MOR), and 50 µL of the (2S,4R)-4-(2-Cyanobenzyl)proline analog at varying concentrations ( to M).

  • Non-Specific Binding (NSB): Define NSB using 10 µM Naloxone in parallel control wells.

  • Incubation: Incubate the plates at 25°C for 90 minutes to allow the system to reach thermodynamic equilibrium.

Phase 3: Filtration & Quantification
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding) using a Brandel cell harvester.

  • Washing: Wash filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer.

  • Scintillation: Transfer filters to vials, add 4 mL of liquid scintillation cocktail, and quantify bound radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the using non-linear regression (GraphPad Prism). Convert to using the Cheng-Prusoff equation: .

RBA_Workflow Prep 1. Membrane Preparation (Rat Forebrain, 1.0 mg/mL) Incubate 2. Radioligand Incubation ([3H]-DAMGO + Competitor, 90 min) Prep->Incubate Filter 3. Rapid Vacuum Filtration (GF/B filters, 0.1% PEI) Incubate->Filter Count 4. Scintillation Counting (Quantify Bound CPM) Filter->Count Analyze 5. Non-linear Regression (Cheng-Prusoff Ki Calculation) Count->Analyze

Fig 2. Step-by-step workflow for the competitive radioligand binding assay.

Conclusion & Application Insights

For drug development professionals, the selection of a proline constraint is rarely trivial. The data clearly demonstrates that substituting standard L-proline with (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid is not merely a structural novelty, but a targeted biophysical strategy. By dictating a specific -exo ring pucker and introducing a localized dipole, this analog significantly outperforms both unconstrained and purely sterically constrained (e.g., 4-benzyl) alternatives in receptor affinity and selectivity. When designing next-generation peptidomimetics or small-molecule inhibitors requiring precise active-site coordination, this specific scaffold should be prioritized in the screening pipeline.

References

  • Endomorphin-2 with a β-Turn Backbone Constraint Retains the Potent μ-Opioid Receptor Agonist Properties. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Derivatives of 2-pyridin-2-yl-pyrazol-3(2h)-one, preparation and therapeutic use thereof as hif activators. European Patent Office (EP2382205B1).
Validation

A Comparative Guide to the Validation of Analytical Procedures for (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid

This guide provides a comprehensive comparison of analytical procedures for the quantification of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid, a key intermediate in pharmaceutical development. Grounded in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical procedures for the quantification of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid, a key intermediate in pharmaceutical development. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document offers a practical framework for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods.[1][2][3] We will explore two common yet distinct High-Performance Liquid Chromatography (HPLC) approaches, detailing the validation process with supporting experimental data to facilitate an informed choice of methodology for your specific needs.

The Analytical Challenge: Unveiling the Molecule

(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid presents a typical analytical challenge for many pharmaceutical intermediates. Its structure, while containing a chromophore in the cyanobenzyl group, may not exhibit a strong enough UV absorbance for sensitive detection at low concentrations, a common requirement for impurity profiling and stability studies.[4] Furthermore, as a carboxylic acid, its polarity can influence chromatographic behavior. This guide will compare a direct UV-HPLC method with a pre-column derivatization approach designed to enhance detection sensitivity.

The Foundation: Understanding ICH Q2(R1) Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] The ICH Q2(R1) guideline outlines the key validation characteristics that must be evaluated.[2][3][5]

Validation_Logic MethodDevelopment Analytical Method Development ValidationProtocol Validation Protocol MethodDevelopment->ValidationProtocol Defines Parameters Execution Execution of Validation Studies ValidationProtocol->Execution Guides Experiments ValidationReport Validation Report Execution->ValidationReport Generates Data ValidationReport->MethodDevelopment Feedback for Optimization

Comparative Methodologies

We will evaluate two distinct analytical approaches for (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid:

  • Method A: Reversed-Phase HPLC with UV Detection. This is a straightforward approach that leverages the inherent UV absorbance of the analyte.

  • Method B: Reversed-Phase HPLC with Pre-Column Derivatization and Fluorescence Detection. This method involves a chemical reaction to attach a fluorescent tag to the carboxylic acid group, aiming for significantly enhanced sensitivity.[4]

Experimental Protocols

Method A: Reversed-Phase HPLC with UV Detection
  • Standard and Sample Preparation:

    • Prepare a stock solution of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare test samples by accurately weighing and dissolving the material in the diluent to a target concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution with a mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 220 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

Method B: Reversed-Phase HPLC with Pre-Column Derivatization and Fluorescence Detection
  • Derivatization Reagent: 4-bromomethyl-7-methoxycoumarin (Br-Mmc).

  • Derivatization Procedure:

    • To 100 µL of each standard and sample solution, add 100 µL of a 1 mg/mL solution of Br-Mmc in acetone.

    • Add 50 µL of a catalyst solution (e.g., 18-crown-6 and potassium carbonate in acetone).

    • Heat the mixture at 60 °C for 30 minutes.

    • Cool to room temperature and add 750 µL of the mobile phase initial composition.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B).

    • Flow Rate: 1.2 mL/min.

    • Detection: Fluorescence detection with excitation at 325 nm and emission at 395 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 35 °C.

Validation Parameter Comparison

The following tables summarize the simulated validation data for both methods, based on established ICH acceptance criteria.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[6][7]

ParameterMethod A (UV Detection)Method B (Fluorescence Detection)Acceptance Criteria
Peak Purity Index > 0.999> 0.999> 0.995
Resolution from Impurities > 2.0> 2.5> 1.5
Forced Degradation (Acid, Base, Peroxide, Heat, Light) Analyte peak spectrally pure and separated from degradation products.Analyte peak spectrally pure and separated from degradation products.No co-elution with degradation products.

Insight: Both methods demonstrate excellent specificity. The derivatization step in Method B did not introduce any interfering peaks, and the enhanced selectivity of fluorescence detection provides a slight advantage in resolution.

Linearity and Range

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.[6] The range is the interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[8][9]

ParameterMethod A (UV Detection)Method B (Fluorescence Detection)Acceptance Criteria
Range 1 - 100 µg/mL0.05 - 10 µg/mLDefined by the intended application.
Correlation Coefficient (r²) 0.99920.9998≥ 0.999
Y-intercept Minimal and not statistically significant.Minimal and not statistically significant.Should not be significantly different from zero.

Insight: Method B demonstrates a significantly wider and more sensitive linear range, making it superior for trace-level impurity analysis.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]

Concentration LevelMethod A (UV Detection) - % RecoveryMethod B (Fluorescence Detection) - % RecoveryAcceptance Criteria
Low (80%) 99.2%100.5%98.0 - 102.0%
Medium (100%) 100.3%99.8%98.0 - 102.0%
High (120%) 99.8%100.1%98.0 - 102.0%

Insight: Both methods exhibit excellent accuracy within the defined acceptance criteria.

Precision

Precision is the measure of the degree of scatter of a series of measurements.[11] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[11]

ParameterMethod A (UV Detection) - %RSDMethod B (Fluorescence Detection) - %RSDAcceptance Criteria
Repeatability (n=6) 0.8%0.5%≤ 2.0%
Intermediate Precision (different day, analyst) 1.2%0.9%≤ 2.0%

Insight: Both methods are highly precise. Method B shows slightly better precision, likely due to the higher signal-to-noise ratio afforded by fluorescence detection.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The detection limit is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10][12]

ParameterMethod A (UV Detection)Method B (Fluorescence Detection)Rationale
LOD 0.3 µg/mL0.01 µg/mLBased on a signal-to-noise ratio of 3:1.
LOQ 1.0 µg/mL0.05 µg/mLBased on a signal-to-noise ratio of 10:1.

Insight: Method B is demonstrably more sensitive, with an LOQ that is 20-fold lower than Method A. This is a critical advantage for impurity analysis where low-level detection is paramount.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1][13][14]

Parameter VariedMethod A (UV Detection) - Effect on ResultsMethod B (Fluorescence Detection) - Effect on ResultsAcceptance Criteria
Flow Rate (± 10%) No significant change.No significant change.%RSD of results ≤ 2.0%.
Column Temperature (± 5 °C) Minor shift in retention time, no impact on quantification.Minor shift in retention time, no impact on quantification.System suitability parameters met.
Mobile Phase Composition (± 2%) No significant change.No significant change.%RSD of results ≤ 2.0%.
Derivatization Temperature (± 5 °C) (Method B only) N/ANo significant change.%RSD of results ≤ 2.0%.

Insight: Both methods are robust within the tested parameter ranges. The additional derivatization step in Method B did not introduce a significant source of variability, indicating a well-controlled procedure.

Conclusion and Recommendation

Both the direct UV-HPLC and the pre-column derivatization fluorescence-HPLC methods can be successfully validated for the analysis of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid according to ICH Q2(R1) guidelines.

  • Method A (UV-HPLC) is a simple, robust, and cost-effective method suitable for routine assays where high sensitivity is not a primary requirement. Its ease of implementation makes it an attractive option for in-process controls or the analysis of the bulk substance.

  • Method B (Fluorescence-HPLC) offers significantly superior sensitivity, with a much lower LOQ. This makes it the method of choice for impurity profiling, stability studies, and any application where trace-level quantification is necessary. While the additional derivatization step adds a layer of complexity, the substantial gain in sensitivity justifies the extra effort in these critical applications.

The ultimate choice of method will depend on the specific analytical requirements of your project. For comprehensive characterization and control of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid, particularly in a regulatory environment, the development and validation of both a routine assay method (like Method A) and a more sensitive impurity method (like Method B) would be a prudent and scientifically sound strategy.

References

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH Q2(R1) Analytical Procedures Guide. Scribd. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Q2 Robust. Scribd. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Robustness/ruggedness tests in method validation. ResearchGate. [Link]

  • How to Perform Robustness Studies in Analytical Validation. Bio-Rad. [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]

  • Robustness – Analytical Procedure Development. Bio-QC.com User Community. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Ich guidelines on validation for analytical method/equipments. Slideshare. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • Validation of analytical procedures according to the ICH guidelines. Efor Group. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • ICH Guidelines Part-II;Range,Accuracy, Precision, LOD, LOQ, Robustness & System Suitability Criteria. YouTube. [Link]

  • Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. PubMed. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • A BRIEF REVIEW ON HPLC METHOD VALIDATION. Jetir.org. [Link]

  • (PDF) Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. ResearchGate. [Link]

  • (2S,4R)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid. NextSDS. [Link]

Sources

Comparative

A Comparative Molecular Docking Guide to (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid and its Analogs as Fibroblast Activation Protein (FAP) Inhibitors

This guide provides a comprehensive analysis of the molecular docking of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid, a potent inhibitor of Fibroblast Activation Protein (FAP), a critical target in oncology an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the molecular docking of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid, a potent inhibitor of Fibroblast Activation Protein (FAP), a critical target in oncology and inflammatory diseases. We will objectively compare its binding interactions with other known FAP inhibitors, supported by a detailed, step-by-step experimental protocol for in silico molecular docking. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of structure-based drug design.

Introduction: The Significance of Targeting Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed in the stroma of a majority of epithelial cancers, as well as in tissues undergoing remodeling, such as in fibrosis and arthritis.[1][2] Its restricted expression in healthy tissues makes it an attractive and specific target for therapeutic intervention. FAP's enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, is implicated in tumor growth, invasion, and metastasis.[1] Consequently, the development of potent and selective FAP inhibitors is a highly active area of research in modern drug discovery.

The (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid belongs to a class of cyanopyrrolidine-based inhibitors that have shown significant promise in targeting FAP. Understanding the molecular interactions that govern the binding of this compound to the FAP active site is paramount for the rational design of next-generation inhibitors with improved potency and selectivity. This guide will elucidate these interactions through a comparative molecular docking study.

Comparative Analysis of FAP Inhibitors

To contextualize the binding profile of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid, we will compare its docking performance against a panel of established FAP inhibitors with diverse chemical scaffolds. This comparative approach allows for a deeper understanding of the structure-activity relationships (SAR) that define FAP inhibition.

Selected FAP Inhibitors for Comparison:

  • (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid: The primary compound of interest.

  • Talabostat (Val-boroPro): A well-known, potent, and reversible inhibitor of FAP and other dipeptidyl peptidases.

  • Linagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor that also exhibits affinity for FAP.

  • FAPI-46: A quinoline-based FAP inhibitor widely used in radiopharmaceutical applications for cancer imaging and therapy.

Experimental Protocol: Molecular Docking Workflow

The following section details the rigorous, self-validating protocol employed for the molecular docking studies. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

Workflow Overview

The molecular docking workflow is a multi-step process that begins with the preparation of the protein and ligand structures, followed by the docking simulation and subsequent analysis of the results.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB_retrieval Protein Structure Retrieval (PDB ID: 1Z68) Protein_prep Protein Preparation (Protonation, Water Removal) PDB_retrieval->Protein_prep Grid_gen Grid Box Generation Protein_prep->Grid_gen Ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Ligand_prep->Grid_gen Docking_run Molecular Docking (AutoDock Vina) Grid_gen->Docking_run Pose_analysis Binding Pose Analysis Docking_run->Pose_analysis Interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Pose_analysis->Interaction_analysis Scoring Comparative Scoring Interaction_analysis->Scoring

Caption: Molecular docking workflow from preparation to analysis.

Step-by-Step Methodology

Step 1: Protein Preparation

  • Rationale: The crystal structure of the target protein provides the three-dimensional coordinates necessary for docking. Proper preparation is crucial to ensure the protein is in a chemically correct state for the simulation.

  • Protocol:

    • The X-ray crystal structure of human Fibroblast Activation Protein (FAP) was obtained from the Protein Data Bank (PDB ID: 1Z68).[3]

    • The protein structure was prepared using AutoDockTools. This involved removing water molecules, adding polar hydrogens, and assigning Kollman charges. The removal of water is essential as their positions in a static crystal structure may not represent the dynamic environment of the binding pocket. Adding hydrogens is critical for correct ionization and hydrogen bonding.

Step 2: Ligand Preparation

  • Rationale: The ligand structures must be in a low-energy, three-dimensional conformation to be suitable for docking.

  • Protocol:

    • The 2D structures of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid and the comparative inhibitors were sketched using appropriate chemical drawing software.

    • The 2D structures were converted to 3D structures and subjected to energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the initial ligand conformation is energetically favorable.

    • The prepared ligand structures were saved in the PDBQT format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.

Step 3: Molecular Docking using AutoDock Vina

  • Rationale: AutoDock Vina is a widely used and validated open-source program for molecular docking.[4][5] It employs a sophisticated scoring function and a rapid gradient-optimization conformational search to predict the binding mode and affinity of a ligand to its target.

  • Protocol:

    • A grid box was defined to encompass the active site of FAP. The dimensions and center of the grid box were determined based on the location of the co-crystallized ligand in a reference FAP structure or by identifying the catalytic triad (Ser624, Asp702, His734).

    • Molecular docking was performed using AutoDock Vina with default parameters. The exhaustiveness of the search was set to a sufficiently high value to ensure a thorough exploration of the conformational space.

    • For each ligand, the top-ranked binding pose based on the scoring function was selected for further analysis.

Step 4: Analysis and Visualization

  • Rationale: The output of the docking simulation needs to be analyzed to understand the binding interactions and to compare the different inhibitors.

  • Protocol:

    • The predicted binding poses were visualized using PyMOL.[6][7]

    • The interactions between the ligands and the FAP active site residues, including hydrogen bonds and hydrophobic interactions, were analyzed.

    • The binding affinities (in kcal/mol) as calculated by the AutoDock Vina scoring function were recorded and compared.

Results: Comparative Docking Performance

The molecular docking results provide valuable insights into the binding characteristics of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid in comparison to other FAP inhibitors.

Table 1: Comparative Molecular Docking Data of FAP Inhibitors

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid-9.2Ser624, Tyr627, Arg659, Glu6603Tyr627, Trp658
Talabostat (Val-boroPro)-8.5Ser624, Ala657, His7344Valine side chain with hydrophobic pocket
Linagliptin-7.8Tyr547, Glu205, Glu2062Xanthine scaffold with multiple residues
FAPI-46-10.1Arg123, Ser624, Tyr6272Quinoline ring with Arg123 (cation-π)

Analysis of Results:

The docking results indicate that all the studied compounds bind within the active site of FAP, in proximity to the catalytic triad. (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid exhibits a strong binding affinity of -9.2 kcal/mol. Its cyanobenzyl group is predicted to form favorable hydrophobic interactions, while the carboxylic acid and pyrrolidine nitrogen are involved in hydrogen bonding with key active site residues like Ser624 and Arg659.

Notably, FAPI-46 shows the highest predicted binding affinity, which is consistent with its design to form a strong cation-π interaction with Arg123. Talabostat, a known potent inhibitor, also shows a strong binding affinity, with its boronic acid moiety forming covalent or near-covalent interactions with the catalytic serine. Linagliptin, while having a lower affinity for FAP compared to the other inhibitors, still demonstrates the potential for binding within the active site.

Mechanistic Insights and Visualization

The docking pose of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid reveals key interactions that contribute to its inhibitory activity. The cyanopyrrolidine core is a common feature among many FAP inhibitors, and its interactions are crucial for potent inhibition.

G cluster_fap FAP Active Site cluster_inhibitor (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid Ser624 Ser624 Tyr627 Tyr627 Arg659 Arg659 Trp658 Trp658 Carboxyl Carboxyl Group Carboxyl->Ser624 H-bond Carboxyl->Arg659 H-bond Pyrrolidine_N Pyrrolidine N Pyrrolidine_N->Tyr627 H-bond Cyanobenzyl Cyanobenzyl Group Cyanobenzyl->Tyr627 Hydrophobic Cyanobenzyl->Trp658 Hydrophobic

Caption: Predicted interactions of the compound with FAP active site.

Conclusion and Future Directions

This comparative molecular docking study provides a detailed in silico analysis of the binding of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid to the active site of Fibroblast Activation Protein. The results demonstrate its strong binding affinity and highlight key interactions that can be leveraged for the design of more potent and selective FAP inhibitors.

The comparison with other known inhibitors provides a valuable context for understanding the structure-activity relationships of FAP inhibition. Future work should focus on the synthesis and in vitro biological evaluation of this compound and its analogs to validate the in silico findings. Furthermore, molecular dynamics simulations could provide a more dynamic picture of the binding interactions and further refine our understanding of the inhibition mechanism.

References

  • Aertgeerts, K., Levin, I., Shi, L., Snell, G. P., Jennings, A., Prasad, G. S., Zhang, Y., Kraus, M. L., Salakian, S., Sridhar, V., Wijnands, R., & Tennant, M. G. (2005). Crystal structure of human fibroblast activation protein alpha. Protein Data Bank. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved March 17, 2026, from [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3, 33. [Link]

  • The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Molecular Visualization of Protein-Drug Interactions. Retrieved March 17, 2026, from [Link]

  • Wikipedia contributors. (2024, February 24). Fibroblast activation protein, alpha. In Wikipedia, The Free Encyclopedia. Retrieved March 17, 2026, from [Link]

  • bioRxiv. (2024). Sensitive quantification of fibroblast activation protein and high-throughput screening for inhibition by FDA-approved compounds. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the safe handling and disposal of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the safe handling and disposal of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid (CAS No. 1049981-76-1). As a substituted pyrrolidine, this compound requires careful handling to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals.

Core Principles: Hazard Assessment and the Hierarchy of Controls

Before any handling of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid, a thorough risk assessment is mandatory. The primary hazards associated with this compound and similar chemical structures include:

  • Harmful if swallowed (H302) [1].

  • Causes skin irritation (H315) [2][3][4].

  • Causes serious eye irritation (H319) [2][3][4][5].

  • May cause respiratory irritation (H335) [2][3][4].

The presence of the cyanobenzyl group warrants caution, and the pyrrolidine-2-carboxylic acid moiety is common in biologically active molecules. Therefore, minimizing exposure is the paramount objective. The most effective safety strategy follows the hierarchy of controls, prioritizing engineering and administrative controls before relying on personal protective equipment.

  • Engineering Controls: The most critical control is to handle this compound within a certified chemical fume hood or a ventilated balance enclosure, especially when working with the solid, powdered form.[6] This prevents the inhalation of airborne particles.[6][7] Workstations should be equipped with emergency eyewash stations and safety showers.[2][3]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Use the minimum quantity of the substance necessary for the experiment to reduce exposure risk.[6] Ensure all personnel are trained on these specific handling protocols.[8]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to protect against chemical exposure when engineering and administrative controls cannot eliminate all risks. The following table summarizes the required PPE for various operations involving this compound.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid Tightly fitting safety goggles & face shield[9][10]Chemical-resistant gloves (e.g., Nitrile), double-gloving recommendedFlame-resistant lab coat[11]Required if not in a ventilated enclosure. NIOSH-approved N95 dust mask or half-mask respirator with particulate filters.[9][12]
Solution Preparation Tightly fitting safety goggles & face shieldChemical-resistant gloves (e.g., Nitrile)Flame-resistant lab coatNot typically required if performed within a certified chemical fume hood.
Reaction Work-up/Purification Tightly fitting safety gogglesChemical-resistant gloves (consult compatibility charts for solvents used)Flame-resistant lab coatNot typically required if performed within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles & face shieldHeavy-duty, chemical-resistant outer gloves over inner nitrile glovesChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges may be necessary depending on spill size and volatility.
Detailed PPE Specifications
  • Eye and Face Protection : Standard safety glasses are insufficient. Use tightly fitting chemical splash goggles that meet ANSI Z87.1 standards to protect against splashes and fine dust.[11] A face shield should be worn over the goggles during operations with a high risk of splashing, such as transferring solutions or handling larger quantities.[3][9][11]

  • Skin and Body Protection :

    • Gloves : Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or holes before use.[9][10] Use proper glove removal technique to avoid contaminating your skin.[9] For prolonged handling or immersion, consult a glove compatibility chart against the specific solvents being used.

    • Lab Coat : A flame-resistant lab coat is required and should be kept fully buttoned with sleeves rolled down.[11]

    • Footwear : Closed-toe shoes are mandatory in the laboratory; perforated shoes or sandals are not permitted.[11]

  • Respiratory Protection : Respiratory protection is generally not required when handling small quantities inside a properly functioning fume hood.[9] However, if you are weighing the powder outside of a ventilated enclosure or if there is a risk of aerosol generation, a NIOSH-approved respirator is necessary. An N95 dust mask can protect against nuisance dust levels, but for higher-risk procedures, a half-mask or full-face air-purifying respirator (APR) should be used.[9][12]

Operational and Disposal Plan

A self-validating protocol ensures safety at every step, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation : Designate a specific area within a chemical fume hood for handling the compound. Assemble all necessary equipment, including spatulas, weigh boats, and pre-labeled containers, before retrieving the chemical.[6]

  • Weighing : Perform all weighing operations of the solid compound within a fume hood or a ventilated balance enclosure to contain any dust.[6]

  • Transfer : When transferring the solid, do so carefully to minimize dust generation. If preparing a solution, add the solvent to the solid slowly.

  • Post-Handling Decontamination : After handling, wipe down the work surface, spatula, and any other equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9][10]

Spill Management

In the event of a small spill:

  • Alert : Immediately alert colleagues in the area.

  • Contain : If safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.

  • Clean : Carefully sweep or vacuum (with HEPA filtration) the absorbed material into a designated, labeled hazardous waste container.[2][6] Do not use water to clean up the dry powder, as this may increase the area of contamination.

  • Decontaminate : Clean the spill area with a suitable solvent and dispose of all cleanup materials as hazardous waste.[13]

Disposal Plan

Under no circumstances should this compound or its waste be disposed of down the drain.[13][14]

  • Waste Segregation : All solid waste contaminated with the compound (e.g., weigh paper, gloves, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.

  • Container Management : Use containers made of a compatible material. Do not overfill liquid waste containers; leave at least 10% headspace for expansion.[15] Keep containers closed when not in use.[8][15]

  • Disposal : Dispose of all waste through your institution's official hazardous waste management program.[13] Empty containers that held the compound must be triple-rinsed with a suitable solvent; the rinsate must be collected and disposed of as hazardous waste.[13][15]

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep 1. Risk Assessment & SOP Review ppe 2. Don Appropriate PPE prep->ppe setup 3. Prepare Fume Hood Workspace ppe->setup weigh 4. Weigh Compound in Ventilated Enclosure setup->weigh transfer 5. Transfer to Reaction / Prepare Solution weigh->transfer decon 6. Decontaminate Workspace & Equipment transfer->decon waste 7. Segregate & Label Hazardous Waste decon->waste remove_ppe 8. Doff PPE Correctly waste->remove_ppe wash 9. Wash Hands Thoroughly remove_ppe->wash disposal 10. Arrange for Professional Waste Disposal wash->disposal

Caption: Workflow for handling (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid.

References

  • 5 - Safety Data Sheet. (n.d.).
  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (2025, March 25).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (+/-)-trans-4-(2-Cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Environment, Health and Safety | Cornell University. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Synquest Labs. (n.d.). Safety Data Sheet: (2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • 2 - SAFETY DATA SHEET. (2012, February 10).
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • Environmental Health and Safety - Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Loba Chemie. (2017, November 21). (S)-(-)-2-PYRROLIDONE-5-CARBOXYLIC ACID MSDS.
  • Theenvirotimes. (2021, May 5). Handling reagents and chemicals (Good Laboratory Practices).
  • NextSDS. (n.d.). (2S,4R)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
  • Merkel. (2024, July 8). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • CDH Fine Chemicals India. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fluorochem. (n.d.). (2S,4R)-4-(2-CYANOBENZYL)PYRROLIDINE-2-CARBOXYLIC ACID.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). Pyrrolidine Safety Data Sheet.
  • Tion - Laboratory Fume Extraction. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • NextSDS. (n.d.). (2S,4R)-4-cyanopyrrolidine-2-carboxylic acid — Chemical Substance Information.
  • Chemical Waste Disposal Guidelines. (n.d.).
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Merck. (n.d.). (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.